3'-Methoxyflavonol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-(3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-6-4-5-10(9-11)16-15(18)14(17)12-7-2-3-8-13(12)20-16/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLGASXCHFNKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350267 | |
| Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76666-32-5 | |
| Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-Methoxyflavonol: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 3'-Methoxyflavonol, a synthetic flavonoid derivative. This guide details its chemical structure, physicochemical properties, and potential biological activities, drawing upon existing literature for structurally related compounds to infer its pharmacological profile and relevant experimental methodologies.
Chemical Identity and Structure
This compound, systematically known as 3-hydroxy-2-(3-methoxyphenyl)chromen-4-one, is a member of the flavonol class of flavonoids. The core structure consists of a 2-phenyl-3-hydroxy-4H-chromen-4-one backbone with a methoxy (B1213986) group substitution at the 3' position of the B-ring.
| Identifier | Value |
| IUPAC Name | 3-hydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one |
| CAS Number | 76666-32-5[1] |
| Molecular Formula | C₁₆H₁₂O₄[1] |
| Molecular Weight | 268.27 g/mol |
| Canonical SMILES | COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |
| InChI Key | 1S/C16H12O4/c1-19-11-6-4-5-10(9-11)16-15(18)14(17)12-7-2-3-8-13(12)20-16/h2-9,16H,1H3 |
Physicochemical Properties
Experimentally determined physicochemical data for this compound is limited. The table below presents computed properties from publicly available databases for structurally similar methoxyflavonols to provide an estimated profile.
| Property | Value | Source |
| XLogP3 | 3.4 - 3.6 | PubChem (Computed for related isomers)[2][3][4] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed for related isomers)[2][3][4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed for related isomers) |
| Rotatable Bond Count | 2 | PubChem (Computed for related isomers) |
| Topological Polar Surface Area | 55.8 Ų | PubChem (Computed for related isomers)[2][3][4] |
| Solubility | Poor aqueous solubility is expected, a common characteristic of flavonoids[5]. | Inferred |
Biological and Pharmacological Properties
Direct experimental evidence for the biological activities of this compound is not extensively documented. However, based on studies of structurally related methoxyflavones and flavonols, several potential pharmacological activities can be inferred.
Potential Anticancer Activity
Flavonoids, including various methoxylated derivatives, have been investigated for their anticancer properties. For instance, the structurally similar compound 3-Hydroxy-3',4'-dimethoxyflavone has been shown to suppress the aggressiveness of glioblastoma multiforme by inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK).[6] This suggests that this compound may also modulate these or similar pathways involved in cancer cell proliferation, migration, and invasion.
Potential Anti-inflammatory Activity
Polymethoxylated flavones isolated from citrus peels have demonstrated anti-inflammatory properties.[7][8] For example, 3,5,6,7,3',4'-hexamethoxyflavone has been shown to repress the production of prostaglandin (B15479496) E2 and nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells by suppressing the NF-κB and MAPK signaling pathways.[9] Given the shared flavonoid backbone, this compound may exhibit similar anti-inflammatory effects.
Metabolic Pathways
Human cytochrome P450 (CYP) enzymes are known to metabolize flavonoids. Studies on 3'-methoxyflavone (B1200574) have shown that it undergoes O-demethylation by CYP1B1 and CYP2A13 to form 3'-hydroxyflavone.[10] It is plausible that this compound could be a metabolite of 3',3-dimethoxyflavone or could be further metabolized through hydroxylation or conjugation reactions.
Visualized Workflows and Pathways
Synthesis of this compound
The synthesis of this compound can be achieved through the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone (B49325) intermediate.
Potential Signaling Pathway in Cancer
Based on the activity of the related compound 3-Hydroxy-3',4'-dimethoxyflavone in glioblastoma, a potential mechanism of action for this compound could involve the inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the investigation of this compound. These are based on standard methodologies used for similar flavonoid compounds.
Synthesis of this compound
This protocol is adapted from the general synthesis of 3-hydroxyflavones.[11]
-
Step 1: Synthesis of 2'-Hydroxy-3-methoxychalcone (Claisen-Schmidt Condensation)
-
Dissolve 1 equivalent of 2'-hydroxyacetophenone and 1 equivalent of 3-methoxybenzaldehyde in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide (B78521) (20-50%) while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash the solid with water, and dry. Purify by recrystallization from ethanol if necessary.
-
-
Step 2: Synthesis of this compound (Algar-Flynn-Oyamada Reaction)
-
Suspend the synthesized chalcone (1 equivalent) in ethanol.
-
Add a 20% aqueous solution of sodium hydroxide with stirring.
-
Carefully add 30% hydrogen peroxide dropwise over 30 minutes.
-
Stir the reaction mixture at 30°C for approximately 3.5 hours.
-
Pour the mixture into crushed ice containing 5N hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, dry, and recrystallize from ethyl acetate.
-
In Vitro Anticancer Activity Assays
The following protocols are adapted from studies on 3-Hydroxy-3',4'-dimethoxyflavone.[6]
-
Cell Culture
-
Culture human glioblastoma cells (e.g., U251) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Wound Healing (Scratch) Assay for Cell Migration
-
Seed cells in a 6-well plate and grow to confluence.
-
Create a linear scratch in the cell monolayer using a sterile pipette tip.
-
Wash with phosphate-buffered saline (PBS) to remove detached cells.
-
Add fresh media containing various concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 hours).
-
Measure the width of the scratch to quantify cell migration.
-
-
Transwell Invasion Assay
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells in serum-free media in the upper chamber.
-
Add media containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Add various concentrations of this compound or vehicle control to both chambers.
-
Incubate for a suitable period (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
-
In Vitro Anti-inflammatory Activity Assay
This protocol for measuring nitric oxide production is adapted from studies on other anti-inflammatory flavonoids.[9]
-
Cell Culture and Treatment
-
Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay)
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Conclusion
This compound is a synthetic flavonol with potential for biological activity, particularly in the areas of cancer and inflammation, as suggested by studies on structurally related compounds. Its methoxy group may enhance bioavailability compared to its hydroxylated counterparts. The provided experimental protocols offer a foundation for the systematic investigation of its pharmacological properties. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 3-Hydroxy-4'-methoxyflavone | C16H12O4 | CID 97141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Hydroxy-3'-methoxyflavone | C16H12O4 | CID 5393153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-6-methoxyflavone | C16H12O4 | CID 688676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Natural sources and analogs of 3'-Methoxyflavonol
An In-depth Technical Guide to the Natural Sources and Analogs of 3'-Methoxyflavonol
Abstract
Flavonoids, a diverse class of polyphenolic secondary metabolites, are ubiquitous in the plant kingdom and are recognized for their significant pharmacological activities. Among these, methoxylated flavonoids, and specifically this compound and its analogs, have garnered substantial interest from the scientific community. The presence of methoxy (B1213986) groups can enhance metabolic stability and membrane permeability, often leading to improved bioavailability and superior biological efficacy compared to their hydroxylated counterparts. This technical guide provides a comprehensive overview of this compound, covering its natural sources, biosynthetic pathways, synthetic analogs, and mechanisms of action. Detailed experimental protocols for extraction, synthesis, and biological evaluation are provided, alongside quantitative data and visual diagrams of key pathways to support researchers, scientists, and drug development professionals in this promising field.
Natural Sources and Biosynthesis
This compound and related methoxylated flavonoids are naturally occurring compounds found in a variety of plant species. Their biosynthesis follows the general phenylpropanoid pathway, culminating in specific hydroxylation and methylation steps.
Known Natural Sources
While 3'-Methoxyflavone has been identified in plants like Primula macrophylla, Primula veris, and Hypericum roeperianum, the 3-hydroxy variant (flavonol) is also present in nature[1]. For instance, 3',4',5,7-tetrahydroxy-3-methoxyflavone has been isolated from Goniothalamus tenuifolius and Lychnophora pohlii[2]. Polymethoxyflavonoids are particularly abundant in the peels of citrus fruits[3][4]. The systematic exploration of the plant kingdom continues to reveal new sources of these valuable compounds.
Table 1: Selected Natural Sources of Methoxylated Flavonoids
| Compound Class | Specific Compound Example | Plant Source | Reference(s) |
|---|---|---|---|
| Methoxyflavones | 3'-Methoxyflavone | Primula macrophylla, Primula veris | [1] |
| Methoxyflavonols | 3',4',5,7-tetrahydroxy-3-methoxyflavone | Goniothalamus tenuifolius, Lychnophora pohlii | [2] |
| Polymethoxyflavones | Nobiletin, Tangeretin | Citrus species (peels) | [3][4] |
| Methoxyflavones | 5,7-dimethoxyflavone | Kaempferia parviflora (Black Ginger) | [5][6] |
| Methoxyflavones | Sideritoflavone | Glycosmis ovoidea |[7] |
Biosynthesis Pathway
The biosynthesis of methoxylated flavonoids is a multi-step enzymatic process originating from the amino acid L-phenylalanine[3][8]. Key enzymes guide the conversion through the phenylpropanoid and flavonoid pathways to produce a core flavone (B191248) or flavonol structure. The final, defining steps involve hydroxylation and O-methylation, catalyzed by enzymes such as Flavonoid 3'-hydroxylase (F3'H) and Flavonoid O-methyltransferases (FOMTs), respectively[3][9]. These enzymes determine the final substitution pattern and thus the specific biological activity of the resulting compound.
Synthetic Analogs and Biological Activity
The promising biological activities of naturally occurring methoxyflavonols have spurred significant efforts in synthetic chemistry to create novel analogs with enhanced potency and selectivity. These synthetic strategies often involve the methylation of polyhydroxylated flavonols or the cyclization of substituted chalcones[10][11].
Anticancer Activity
Methoxyflavones have demonstrated potent cytotoxic effects across a range of cancer cell lines[7][12]. The substitution pattern on the flavonoid backbone is critical for activity. For example, studies on 3-methoxy flavone derivatives have shown that substitutions at the 4'-position of the B-ring with heterocyclic moieties like piperidine (B6355638) or N-methyl piperazine (B1678402) can lead to significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231)[10]. The mechanism often involves the induction of apoptosis, modulation of the cell cycle, and interaction with key signaling proteins like Estrogen Receptor-α (ER-α) and Epidermal Growth Factor Receptor (EGFR)[10][13].
Table 2: Cytotoxicity of 3-Methoxyflavone (B191855) Analogs Against Breast Cancer Cells[10]
| Compound | Substitution at 4'-position | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|---|
| Cii | Piperidine | MDA-MB-231 | 5.54 ± 1.57 |
| Ciii | N-methyl piperazine | MCF-7 | 13.08 ± 1.80 |
| Civ | Pyrrolidine | MCF-7 | 20.3 ± 1.47 |
| Cv | Triazole | MDA-MB-231 | 5.44 ± 1.66 |
| Cvi | Imidazole | MDA-MB-231 | 8.06 ± 1.83 |
Neuroprotective Effects
Certain methoxyflavones have been identified as novel inhibitors of parthanatos, a specific pathway of programmed cell death involved in neurodegenerative diseases[14]. 4'-Methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) protect neuronal cells by inhibiting the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a key event in this cell death cascade[14][15]. This action prevents the synthesis and accumulation of the toxic poly(ADP-ribose) (PAR) polymer, thereby preserving cell viability.
Antioxidant and Anti-inflammatory Activity
The flavonoid structure is inherently associated with antioxidant activity, and methoxylated derivatives are no exception. 3-O-methyl quercetin (B1663063) has been shown to be a potent DPPH radical scavenger with an IC₅₀ of 15.0 µM[16]. The anti-inflammatory effects are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. Synthetic flavone analogs have demonstrated selective inhibition of COX-2, making them attractive candidates for further development as anti-inflammatory agents[17].
Table 3: Antioxidant and Anti-inflammatory Activity of Flavone Analogs
| Compound/Analog | Assay | Result (IC₅₀) | Reference(s) |
|---|---|---|---|
| 3-O-Methyl Quercetin | DPPH Radical Scavenging | 15.0 µM | [16] |
| Synthetic Flavone Analog 4 | DPPH Radical Scavenging | 3.53 µg/mL | [17] |
| Synthetic Flavone Analog 4 | COX-2 Inhibition | 6.02 µg/mL | [17] |
| Synthetic Flavone Analog 6 | COX-1 Inhibition | 1.59 µg/mL |[17] |
Experimental Protocols
This section provides standardized methodologies for the extraction, synthesis, and biological evaluation of this compound and its analogs.
Protocol for Ultrasonic-Assisted Extraction (UAE) from Plant Material
This protocol is a general method adapted from established procedures for flavonoid extraction[5][18].
-
Preparation : Dry the selected plant material (e.g., leaves, rhizomes) at 60°C and grind it into a fine powder (to pass an 80-mesh screen).
-
Extraction : Place 10 g of the powdered material into a flask. Add 200 mL of 95% ethanol (B145695) (solvent-to-solid ratio of 20:1).
-
Sonication : Place the flask in an ultrasonic bath. Sonicate the mixture for 30-45 minutes at a controlled temperature of 50°C.
-
Filtration : After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the supernatant.
-
Re-extraction : To ensure complete extraction, re-extract the plant residue under the same conditions.
-
Concentration : Combine the supernatants and concentrate them using a rotary evaporator at 40-50°C to obtain the crude extract.
-
Purification : Purify the crude extract using column chromatography on silica (B1680970) gel. Elute with a solvent gradient (e.g., hexane-ethyl acetate) and monitor fractions by Thin-Layer Chromatography (TLC). Combine fractions containing the target compound for further analysis.
Protocol for Synthesis of 3-Methoxyflavones via Methylation
This procedure describes the methylation of a 3-hydroxyflavone (B191502) (flavonol) precursor[10][19][20].
-
Reaction Setup : Disperse the starting 3-hydroxyflavone (0.01 mol) in 250 mL of dry acetone (B3395972) in a round-bottom flask.
-
Reagent Addition : Add anhydrous potassium carbonate (0.03 mol) and dimethyl sulfate (B86663) (0.02 mol) to the suspension.
-
Reflux : Reflux the mixture for 5-24 hours with constant stirring. Monitor the reaction progress using TLC.
-
Work-up : Once the reaction is complete, evaporate the acetone under reduced pressure.
-
Precipitation : Dilute the obtained residue with water. The 3-methoxyflavone product will precipitate out of the solution.
-
Purification : Filter the precipitate, wash thoroughly with water, and dry. Recrystallize the final product from a suitable solvent system (e.g., methanol-chloroform) to achieve high purity.
Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cells[10][21].
-
Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (e.g., 3-methoxyflavonol analogs) dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
References
- 1. 3'-Methoxyflavone | C16H12O3 | CID 619834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3',4',5,7-tetrahydroxy-3-methoxyflavone - Wikidata [wikidata.org]
- 3. benchchem.com [benchchem.com]
- 4. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. mdpi.com [mdpi.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Toward understanding of the methoxylated flavonoid biosynthesis pathway in Dracocephalum kotschyi Boiss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Hydroxy-6-methoxyflavone|High-Purity Research Compound [benchchem.com]
- 14. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. 3-METHOXYFLAVONE synthesis - chemicalbook [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3'-Methoxyflavonol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3'-Methoxyflavonol, also known as 3-hydroxy-3'-methoxyflavone. The document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on current scientific literature. While specific quantitative biological data for this compound is limited, this guide draws on information from structurally related flavonols to provide insights into its potential pharmacological effects and mechanisms of action.
Core Compound Identifiers and Properties
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its structure features a phenyl group at the 2-position of a chromen-4-one skeleton with a hydroxyl group at the 3-position and a methoxy (B1213986) group at the 3'-position of the phenyl ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 76666-32-5[1] |
| Molecular Formula | C₁₆H₁₂O₄ |
| Molecular Weight | 268.26 g/mol [1] |
| IUPAC Name | 3-hydroxy-2-(3-methoxyphenyl)chromen-4-one |
Table 2: Physicochemical Properties of Structurally Related Flavonols
| Property | 3-Hydroxy-4'-methoxyflavone | 7-Hydroxy-3'-methoxyflavone |
| Molecular Weight | 268.26 g/mol [2][3] | 268.26 g/mol [4] |
| XLogP3 | 3.4[2][3] | 3.6[4] |
| Hydrogen Bond Donor Count | 1 | 2 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
| Rotatable Bond Count | 2 | 2 |
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established two-step process: a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an Algar-Flynn-Oyamada (AFO) reaction for oxidative cyclization. The following protocol is adapted from established methods for the synthesis of similar flavonols.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2'-Hydroxy-3-methoxychalcone (B600448) (Claisen-Schmidt Condensation)
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2'-hydroxyacetophenone (B8834) and 1 equivalent of 3-methoxybenzaldehyde (B106831) in ethanol (B145695).
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) (typically 40-50%).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidification: Acidify the mixture with dilute hydrochloric acid (HCl) until a yellow precipitate forms.
-
Isolation and Purification: Collect the crude chalcone by filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of 3-Hydroxy-3'-methoxyflavone (Algar-Flynn-Oyamada Reaction)
-
Reactant Preparation: Dissolve the synthesized 2'-hydroxy-3-methoxychalcone (1 equivalent) in a suitable solvent such as ethanol.
-
Base and Oxidant Addition: To the stirred solution, add an aqueous solution of sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂; 30% aqueous solution) while maintaining the reaction temperature below 40°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its completion using TLC.
-
Work-up: After the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidification: Acidify the mixture with a dilute acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the crude flavonol.
-
Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica (B1680970) gel.
Biological Activity and Signaling Pathways
Table 3: Cytotoxic Activity of Structurally Related Flavonoids
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3,3',4'-Trihydroxyflavone | A549 (Lung) | >100 | [5] |
| 3,3',4'-Trihydroxyflavone | MCF-7 (Breast) | 12.5 | [5] |
| 3,3',4'-Trihydroxyflavone | U87 (Glioblastoma) | >100 | [5] |
| 3',4',5-Trihydroxyflavone | A549 (Lung) | 12.5 | [5] |
| 3',4',5-Trihydroxyflavone | MCF-7 (Breast) | 12.5 | [5] |
| 3',4',5-Trihydroxyflavone | U87 (Glioblastoma) | 25 | [5] |
Anti-inflammatory Activity
Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] Polymethoxyflavonoids, in particular, have been shown to suppress the production of pro-inflammatory mediators.[7] It is plausible that this compound shares these anti-inflammatory properties.
Anticancer Activity
Many flavonoids exhibit anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. For instance, 3-hydroxy-3',4'-dimethoxyflavone (B1596399) has been shown to suppress the invasive potential of glioblastoma cells by inhibiting p38 and ERK signaling.[8] Given its structural similarity, this compound may possess similar anticancer properties.
Signaling Pathways
Flavonoids can modulate a variety of intracellular signaling cascades. The NF-κB and MAPK pathways are central to inflammation and cancer, and are common targets of flavonoids.
NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids are known to inhibit this pathway.[6]
MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transmitting extracellular signals to the nucleus to regulate processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Several flavonoids have been shown to modulate MAPK signaling.[6]
Due to the lack of specific studies on this compound, a generalized diagram illustrating the points of intervention for flavonoids in these pathways is provided below.
Caption: General overview of flavonoid intervention in MAPK and NF-κB signaling pathways.
Conclusion
This compound is a readily synthesizable flavonoid with potential for biological activity. While direct experimental evidence for its efficacy is currently sparse, the well-documented anti-inflammatory and anticancer properties of structurally related flavonols suggest that it is a promising candidate for further investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and other methoxyflavonoids. Further studies are warranted to elucidate the specific biological targets and quantitative efficacy of this compound.
References
- 1. 7-Hydroxy-3'-methoxyflavone | C16H12O4 | CID 5393153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-4'-methoxyflavone | C16H12O4 | CID 97141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxyflavone | C16H12O3 | CID 146013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dot | Graphviz [graphviz.org]
- 5. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]
- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Hydroxy-3',4'-dimethoxyflavone suppresses Bcl-w-induced invasive potentials and stemness in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of Synthetic Flavonoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential in vitro assays for the preliminary biological activity screening of synthetic flavonoids. It includes detailed experimental protocols, structured data presentation, and visualizations of key signaling pathways and experimental workflows to facilitate research and development in flavonoid-based drug discovery.
Introduction to Flavonoid Activity Screening
Flavonoids are a diverse class of polyphenolic compounds widely recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2] Synthetic flavonoids offer the advantage of structural modification to optimize biological activity and pharmacokinetic properties. Preliminary in vitro screening is a critical first step to identify promising lead compounds for further development. This guide outlines a panel of robust and reproducible assays to assess the primary biological activities of newly synthesized flavonoids.
Antioxidant Activity Assessment
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, contributing to their effects in various disease models. Standard assays for evaluating antioxidant activity involve the quenching of stable free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and widely used method to assess the free radical scavenging activity of compounds.[3] The stable DPPH radical has a deep purple color, which is reduced to a yellow-colored non-radical form by an antioxidant.[4]
Experimental Protocol:
-
Preparation of DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol (B129727). Store in the dark at 4°C.
-
Preparation of DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Samples: Prepare a stock solution of the synthetic flavonoid in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure (96-well plate):
-
Add 100 µL of each flavonoid dilution to the wells.
-
Add 100 µL of DPPH working solution to each well.
-
Include a positive control (e.g., Ascorbic Acid or Quercetin) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Percentage Inhibition (%) = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the flavonoid required to scavenge 50% of DPPH radicals) is determined by plotting the percentage inhibition against the flavonoid concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure (96-well plate):
-
Add 10 µL of each flavonoid dilution to the wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage inhibition and IC50 value as described for the DPPH assay.
Table 1: Antioxidant Activity of Synthetic Flavonoids
| Flavonoid | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Synthetic Flavonoid A | 15.8 ± 1.2 | 8.2 ± 0.7 | [5] |
| Synthetic Flavonoid B | 25.4 ± 2.1 | 12.5 ± 1.1 | [5] |
| Synthetic Flavonoid C | 9.7 ± 0.9 | 5.1 ± 0.4 | [5] |
| Quercetin (Standard) | 5.2 ± 0.5 | 2.8 ± 0.3 | [5] |
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in a wide range of diseases. Flavonoids are known to modulate inflammatory pathways. The inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.[6][7]
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the synthetic flavonoid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify the nitrite concentration.
-
Cell Viability (MTT Assay): Perform an MTT assay on the remaining cells to ensure that the observed NO reduction is not due to cytotoxicity.
Pro-inflammatory Cytokine (TNF-α and IL-6) Production
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the NO production assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage inhibition by the flavonoid.
Table 2: Anti-inflammatory Activity of Synthetic Flavonoids
| Flavonoid | NO Production IC50 (µM) | TNF-α Inhibition at 50 µM (%) | IL-6 Inhibition at 50 µM (%) |
| Synthetic Flavonoid D | 32.5 | 45.2 | 38.9 |
| Synthetic Flavonoid E | 18.9 | 62.8 | 55.1 |
| Luteolin (Standard) | 27.0 | 58.0 | 51.0 |
Anticancer Activity Assessment
The potential of flavonoids to inhibit cancer cell growth is a major area of research. In vitro cytotoxicity assays are fundamental for initial screening.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the synthetic flavonoid for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a cell density determination based on the measurement of cellular protein content.[10][11]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate five times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measurement: Measure the absorbance at 510 nm.
-
Calculation: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Table 3: Anticancer Activity of Synthetic Flavonoids
| Flavonoid | Cell Line | Assay | IC50 (µM) | Reference |
| Artocarpin | MCF-7 | MTT | 28.73 | [12] |
| Artocarpin | H460 | MTT | 22.40 | [12] |
| Xanthohumol | Du145 | - | 14.71 ± 4.42 | [13] |
| Didymin | H460 | - | 11.06 | [14] |
| Didymin | A549 | - | 12.57 | [14] |
Antimicrobial Activity Assessment
The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Flavonoids have shown promise in this area.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Bacterial Culture: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the synthetic flavonoid in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the flavonoid at which no visible turbidity is observed.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocol:
-
Subculturing: After determining the MIC, take an aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spread the aliquot onto an agar (B569324) plate.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[15]
Table 4: Antimicrobial Activity of Synthetic Flavonoids
| Flavonoid | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Chalcone Derivative 1 | S. aureus | 31.25 | 62.5 | [16] |
| Chalcone Derivative 2 | E. coli | 62.5 | 125 | [16] |
| Flavone Derivative 1 | S. aureus | 1.95 | 3.90 | [17] |
| Flavone Derivative 2 | E. coli | 62.50 | >125 | [17] |
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: General workflow for preliminary biological activity screening of synthetic flavonoids.
Signaling Pathways
Dietary flavonoids can attenuate inflammation by targeting intracellular signaling pathways, including the NF-κB pathway.[3][6][18]
Caption: Inhibition of the NF-κB signaling pathway by synthetic flavonoids.
Flavonoids can modulate the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cell proliferation.[19][[“]]
Caption: Modulation of the MAPK signaling pathway by synthetic flavonoids.
The PI3K/Akt pathway is crucial for cell survival and proliferation and is a key target for anticancer flavonoids.[4]
Caption: Inhibition of the PI3K/Akt signaling pathway by synthetic flavonoids.
Conclusion
This technical guide provides a foundational framework for the preliminary in vitro biological activity screening of synthetic flavonoids. The detailed protocols, structured data tables, and clear visualizations are intended to streamline the initial stages of research and aid in the identification of promising flavonoid-based drug candidates. Further investigation into the mechanisms of action and in vivo efficacy will be necessary for the most promising compounds identified through this screening cascade.
References
- 1. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Tricyclic Flavonoids as Promising Anti-MRSA Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. consensus.app [consensus.app]
In Vitro Mechanism of Action of 3'-Methoxyflavonol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methoxyflavonol is a member of the flavonoid family, a diverse group of polyphenolic compounds ubiquitously found in plants. Flavonoids have garnered significant scientific interest for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The addition of a methoxy (B1213986) group at the 3'-position of the flavonol backbone can significantly influence its metabolic stability and membrane permeability, potentially enhancing its bioavailability and therapeutic efficacy compared to its hydroxylated counterparts.[1]
This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. Due to the limited availability of data exclusively on this compound, this guide incorporates findings from structurally related methoxyflavonoids to provide a broader understanding of its potential biological activities and underlying molecular mechanisms. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological processes involved.
Anticancer Activity
The anticancer potential of methoxyflavonoids has been extensively studied, with evidence suggesting their involvement in the modulation of critical cellular processes such as apoptosis, cell cycle progression, and cell migration and invasion.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several methoxyflavonoids have been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic and extrinsic pathways.
Key Molecular Events:
-
Caspase Activation: Apoptosis is executed by a family of cysteine proteases called caspases. Methoxyflavonoids have been shown to induce the cleavage and activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7).[2][3] The activation of caspase-3 leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.
-
Modulation of Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins plays a critical role in regulating the intrinsic apoptotic pathway. Methoxyflavonoids can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[4][5]
-
Calcium-Mediated Apoptosis: Some polymethoxylated flavones have been found to induce a sustained increase in intracellular calcium concentration, leading to the activation of calcium-dependent apoptotic proteases like µ-calpain and caspase-12.[3]
Signaling Pathway for Apoptosis Induction
Cell Cycle Arrest
Uncontrolled cell proliferation is a fundamental characteristic of cancer cells. Methoxyflavonoids have been reported to interfere with the cell cycle, leading to arrest at specific phases, thereby preventing cancer cell division. For instance, 6-methoxyflavone (B191845) has been shown to induce S-phase arrest in HeLa cells.[6][7]
Key Molecular Events:
-
Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is tightly regulated by the sequential activation of CDKs, which are in turn controlled by cyclins. Methoxyflavonoids can modulate the expression and activity of key cell cycle regulators. For example, 6-methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway.[6][7]
Signaling Pathway for Cell Cycle Arrest
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Methoxyflavonoids, such as 3-hydroxy-3',4'-dimethoxyflavone, have demonstrated the ability to suppress the migratory and invasive capabilities of cancer cells.[8]
Key Molecular Events:
-
Downregulation of Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that degrade components of the extracellular matrix (ECM), facilitating cancer cell invasion. Methoxyflavonoids can inhibit the activity and expression of MMPs, such as MMP-3.[8]
-
Modulation of Signaling Pathways: The inhibition of migration and invasion by methoxyflavonoids is often linked to the modulation of key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) pathways.[8]
Quantitative Data: Anticancer Activity of Methoxyflavonoids
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MCF-7 (Breast) | 3.71 | [9] |
| 5,3′,4′-trihydroxy-6,7,8-Trimethoxyflavone | MCF-7 (Breast) | 4.9 | [9] |
| 4′,5′-dihydroxy-5,7,3′-Trimethoxyflavone | HCC1954 (Breast) | 8.58 | [9] |
| 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MDA-MB-231 (Breast) | 21.27 | [9] |
| Acacetin (5,7-Dihydroxy-4'-methoxyflavone) | DU145 (Prostate) | ~25 | [10] |
| 5,7-Dimethoxyflavone | HepG2 (Liver) | 25 | [10] |
| 5,7-Dihydroxy-3,4'-dimethoxyflavone | MCF-7 (Breast) | 50.98 ± 1.8 | [10] |
| Nobiletin | PC3 (Prostate) | ~100 | [ ] |
Note: Data for structurally related methoxyflavonoids are included for comparative purposes due to the limited availability of direct IC50 values for this compound.
Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer. Methoxyflavonoids have demonstrated potent anti-inflammatory effects by targeting key inflammatory signaling pathways.
Key Molecular Events:
-
Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Methoxyflavonoids can inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα.[11][12] This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[11]
-
Modulation of MAPK Signaling: The MAPK signaling pathways, particularly the ERK pathway, are also involved in the inflammatory response. Some methoxyflavonoids have been shown to suppress the phosphorylation of ERK, contributing to their anti-inflammatory effects.[11][12]
Signaling Pathway for Anti-inflammatory Action
Quantitative Data: Anti-inflammatory and Antioxidant Activity
| Compound | Assay | IC50 (µM) | Reference |
| 3-Methoxyquercetin (3-MQ) | Antioxidant Activity | 15.0 | [13] |
Note: This data is for 3-methoxyquercetin, a related methoxyflavonoid.
Neuroprotective Activity
Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. Methoxyflavonoids have emerged as promising neuroprotective agents due to their ability to interfere with specific cell death pathways.
Key Molecular Events:
-
Inhibition of Parthanatos: Parthanatos is a form of programmed cell death initiated by the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1). 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) have been identified as inhibitors of parthanatos, protecting neuronal cells from DNA damage-induced cell death.[14] They act by reducing the synthesis and accumulation of poly(ADP-ribose) (PAR) polymers.[14]
Signaling Pathway for Neuroprotection
Quantitative Data: Neuroprotective Activity
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| 4'-Methoxyflavone | SH-SY5Y | MNNG-induced cell death | 11.41 ± 1.04 | [14] |
| 3',4'-Dimethoxyflavone | SH-SY5Y | MNNG-induced cell death | 9.94 ± 1.05 | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow: MTT Assay
Apoptosis Analysis by Western Blot
Objective: To detect the expression of apoptosis-related proteins following treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell lines
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound and its related methoxyflavonoids exhibit promising in vitro anticancer, anti-inflammatory, and neuroprotective activities. Their mechanisms of action are multifaceted, involving the induction of apoptosis, arrest of the cell cycle, and inhibition of key inflammatory and cell death signaling pathways. The enhanced metabolic stability and membrane permeability conferred by the methoxy group make these compounds attractive candidates for further drug development. However, a significant portion of the detailed mechanistic and quantitative data is derived from structurally similar compounds. Therefore, future research should focus on generating more specific data for this compound to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute such studies.
References
- 1. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification through high‐throughput screening of 4'‐methoxyflavone and 3',4'‐dimethoxyflavone as novel neuroprotecti… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigation into the Bioactivity of 3'-Methoxyflavonol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive initial investigation into the bioactive properties of 3'-Methoxyflavonol and structurally related methoxyflavones. While direct research on this compound is limited, this document compiles and analyzes available data on analogous compounds, focusing on their anticancer, anti-inflammatory, antioxidant, and neuroprotective activities. The guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering a structured overview of current knowledge, detailed experimental protocols, and insights into the underlying signaling pathways. All quantitative data has been summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject matter.
Note on Nomenclature: The primary focus of this investigation is "this compound." However, the available scientific literature predominantly features studies on "methoxyflavones" which lack the hydroxyl group at the 3-position characteristic of a flavonol. The most closely related and studied compound is 3'-methoxyflavone (B1200574). Therefore, this guide synthesizes data on 3'-methoxyflavone and other relevant methoxyflavones to infer the potential bioactivities of this compound, explicitly noting when the data pertains to these analogous structures.
Bioactive Properties of Methoxyflavones
Methoxyflavones, a subclass of flavonoids, have garnered significant interest for their potential therapeutic applications. The presence of methoxy (B1213986) groups can enhance metabolic stability and bioavailability compared to their hydroxylated counterparts.[1] This section summarizes the key bioactive properties attributed to 3'-methoxyflavone and related compounds.
Anticancer Activity
Several methoxyflavones have demonstrated cytotoxic effects against various cancer cell lines.[2] The anticancer activity is often attributed to the induction of apoptosis and modulation of signaling pathways involved in cell proliferation and survival. For instance, 3-O-methylquercetin, a methoxyflavonol, has shown antiproliferative activity against different tumor cell lines.[3]
Anti-inflammatory Effects
Methoxyflavones have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[4] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, including TNF-α, IL-1β, and IL-6.[5][6] This is often achieved through the suppression of signaling pathways like NF-κB and MAPK.[6] For example, 3,5,6,7,3′,4′-hexamethoxyflavone has been shown to repress the production of inflammatory mediators by suppressing the NF-κB and ERK signaling pathways.[6]
Antioxidant Properties
The antioxidant activity of flavonoids is a well-established characteristic. While hydroxylation is often considered crucial for direct radical scavenging, methoxylation can contribute to antioxidant effects through different mechanisms.[7] Some methoxyflavones have demonstrated significant antioxidant activity. For instance, 3-O-methylquercetin exhibited an IC50 of 15.0 µM in an antioxidant assay.[8]
Neuroprotective Potential
Certain methoxyflavones have shown promise as neuroprotective agents.[9] They have been found to protect neuronal cells from various insults, including oxidative stress and excitotoxicity.[10] For example, 3',4'-dimethoxyflavone (B191118) has been identified as an inhibitor of parthanatos, a form of programmed cell death implicated in neurodegenerative conditions.[9][10] This compound has been shown to protect cortical neurons against cell death induced by NMDA.[9]
Quantitative Data Summary
This section provides a summary of the available quantitative data on the bioactivity of 3'-methoxyflavone and related compounds to facilitate comparative analysis.
Table 1: Anticancer Activity of Methoxyflavones (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 (Breast) | 21.27 | [2] |
| 5-demethyltangeritin | PC3 (Prostate) | 11.8 | [2] |
| Tangeritin | PC3 (Prostate) | 17.2 | [2] |
| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast) | 8.58 | [2] |
| 5-demethyl nobiletin | U-937 (Leukemia) | 30.4 | [2] |
| 5-demethyl nobiletin | THP-1 (Leukemia) | 32.3 | [2] |
| 5-demethyl nobiletin | HEL (Leukemia) | 65.3 | [2] |
| 5-demethyl nobiletin | HL-60 (Leukemia) | 85.7 | [2] |
| 5-demethyl nobiletin | K562 (Leukemia) | 91.5 | [2] |
Table 2: Antioxidant Activity of Methoxyflavones (IC50 Values)
| Compound | Assay | IC50 (µM) | Reference |
| 3-O-methylquercetin | Antioxidant Activity | 15.0 | [8] |
| Trihydroxyflavone Derivatives | DPPH Radical Scavenging | 10 - 50 | [11] |
Table 3: Neuroprotective Activity of 3',4'-Dimethoxyflavone
| Activity | Model | Effective Concentration | Key Findings | Reference |
| Inhibition of Parthanatos | HeLa and SH-SY5Y cells | EC50 = 9.94 ± 1.05 µM (HeLa) | Prevents MNNG-induced cell death | [9] |
| Neuroprotection | Cortical Neurons | Not specified | Protected against NMDA-induced cell death | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of methoxyflavonol bioactivity.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[12][13]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or related compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[15]
Note on Flavonoid Interference: Some flavonoids can directly reduce MTT, leading to false-positive results.[16][17] It is advisable to include cell-free controls to assess any direct reduction of MTT by the test compound.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on signaling pathways.[18][19]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, NF-κB)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.[18]
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).[18]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant capacity of a compound.[7]
Materials:
-
DPPH solution in methanol
-
Test compound at various concentrations
-
Methanol
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Mix the test compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.[7]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[7]
Signaling Pathways and Visualizations
Methoxyflavones exert their biological effects by modulating various intracellular signaling pathways. This section provides a visual representation of key pathways potentially affected by this compound and a typical experimental workflow.
Key Signaling Pathways
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival.[20][21] Aberrant activation of this pathway is common in cancer. Some flavonoids have been shown to inhibit this pathway.[14]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[22][23][24] Its dysregulation is frequently observed in cancer.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[3][25][26] Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural compounds.
Visualizations (Graphviz DOT Language)
Caption: Putative inhibition of the MAPK/ERK signaling pathway by this compound.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.
Caption: Proposed mechanism of this compound in inhibiting the NF-κB pathway.
Caption: A representative workflow for in vitro anticancer screening of this compound.
Conclusion and Future Directions
The initial investigation into the bioactivity of this compound, primarily through the lens of its structural analogs, reveals a promising profile for further research and development. The available data on methoxyflavones suggests potential anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. The provided quantitative data, detailed experimental protocols, and signaling pathway visualizations offer a solid foundation for initiating preclinical studies.
However, the significant lack of direct experimental data on this compound itself underscores a critical knowledge gap. Future research should prioritize the synthesis and purification of this compound to enable a comprehensive evaluation of its bioactivities. Direct comparative studies with its non-hydroxylated counterpart, 3'-methoxyflavone, and other related flavonoids would be invaluable in elucidating the structure-activity relationships and the specific contribution of the 3-hydroxyl group to its biological effects. Further investigations into its metabolic fate, bioavailability, and in vivo efficacy are essential next steps in assessing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithnj.com [researchwithnj.com]
- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. sdiarticle4.com [sdiarticle4.com]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 23. cusabio.com [cusabio.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
Discovery and Isolation of Novel Methoxyflavone Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyflavones, a significant subclass of flavonoid compounds, are characterized by the presence of one or more methoxy (B1213986) groups on the basic flavone (B191248) skeleton. These naturally occurring and synthetic compounds have garnered substantial interest in the scientific community due to their diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, synthesis, and biological evaluation of novel methoxyflavone derivatives, with a focus on their potential as therapeutic agents. We will delve into detailed experimental protocols, present quantitative data on their anticancer activities, and visualize key experimental workflows and signaling pathways.
Data Presentation: Anticancer Activity of Novel Methoxyflavone Derivatives
The cytotoxic effects of various novel methoxyflavone derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in this assessment. The following tables summarize the IC50 values for several recently investigated methoxyflavone derivatives.
| Compound Name/Derivative | Cancer Cell Line | Exposure Time | IC50 (µM) | Reference |
| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | MCF-7 (Breast Cancer) | 72 h | 3.71 | [1] |
| Chrysosplenetin (5,4′-dihydroxy-3,6,7,3′-tetramethoxyflavone) | MCF-7 (Breast Cancer) | 72 h | 0.3 | [1] |
| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | MDA-MB-231 (Triple-Negative Breast Cancer) | 72 h | 21.27 | [1] |
| 4′,5′-dihydroxy-5,7,3′-trimethoxyflavone | HCC1954 (HER2+ Breast Cancer) | Not Specified | 8.58 | [1] |
| 5,6′-dihydroxy-2′,3′-dimethoxyflavone | SCC-25 (Oral Squamous Carcinoma) | 48 h | 40.6 | [1] |
| 7-hydroxy-4'-methoxyflavone | HeLa (Cervical Cancer) | 24 h | 25.73 | |
| 7-hydroxy-4'-methoxyflavone | WiDr (Colon Cancer) | 24 h | 83.75 | |
| 7-hydroxy-4'-methoxyflavanone | HeLa (Cervical Cancer) | 24 h | 40.13 | |
| 7-hydroxy-4'-methoxyflavanone | WiDr (Colon Cancer) | 24 h | 37.85 | |
| 3-O-methylquercetin | MDA-MB-231 (Breast Cancer) | 48 h | 68.7 ± 0.5 | [3] |
| 3-O-methylquercetin | A549 (Lung Cancer) | 48 h | 68.8 ± 0.5 | [3] |
| 3-O-methylquercetin | A2780cis (Cisplatin-Resistant Ovarian Cancer) | 48 h | 27.4 ± 0.3 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery, synthesis, and evaluation of novel methoxyflavone derivatives.
Synthesis of a Novel Methoxyflavone Derivative (Example: 7-hydroxy-4'-methoxyflavone)
This protocol describes the synthesis of 7-hydroxy-4'-methoxyflavone via the Claisen-Schmidt condensation followed by oxidative cyclization.
Materials:
-
2,4-dihydroxyacetophenone
-
4-methoxybenzaldehyde (B44291) (anisaldehyde)
-
Potassium hydroxide (B78521) (KOH)
-
Iodine (I2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
Synthesis of 2',4'-dihydroxy-4-methoxychalcone:
-
Dissolve 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde in ethanol.
-
Slowly add an aqueous solution of KOH to the mixture while stirring.
-
Continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl.
-
The precipitated chalcone (B49325) is filtered, washed with water, and dried.
-
-
Oxidative Cyclization to 7-hydroxy-4'-methoxyflavone:
-
Dissolve the synthesized chalcone in DMSO.
-
Add a catalytic amount of iodine (I2).
-
Heat the reaction mixture at 100-120°C for 2 hours.
-
After cooling, pour the reaction mixture into a sodium thiosulfate (B1220275) solution to quench the excess iodine.
-
The precipitated flavone is filtered, washed with water, and recrystallized from ethanol to yield pure 7-hydroxy-4'-methoxyflavone.
-
Isolation of Methoxyflavone Derivatives from Plant Material
This protocol outlines a general procedure for the extraction and isolation of methoxyflavones from a plant source, such as Strychnos pseudoquina.[3]
Materials:
-
Dried and powdered plant material (e.g., stem barks)
-
Ethanol (96%)
-
Ethyl acetate (B1210297)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Extraction:
-
Macerate the powdered plant material in 96% ethanol at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
-
-
Fractionation:
-
Subject the crude extract to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
Pack a silica gel column with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Load the most promising fraction (e.g., the ethyl acetate fraction) onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions using TLC to identify those containing the desired methoxyflavone.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
-
Characterization of Novel Methoxyflavone Derivatives
The structure of the isolated or synthesized methoxyflavone is elucidated using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1H NMR and 13C NMR spectra to determine the chemical structure, including the number and position of methoxy and hydroxyl groups.
Mass Spectrometry (MS):
-
Analyze the compound using a mass spectrometer (e.g., with electrospray ionization - ESI) to determine the molecular weight and elemental composition.
Cell Viability Assay (MTT Assay)
This protocol details the procedure for assessing the cytotoxic activity of a novel methoxyflavone derivative against cancer cells using the MTT assay.[3]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
96-well plates
-
Novel methoxyflavone derivative dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the methoxyflavone derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol describes how to investigate the effect of a novel methoxyflavone on the PI3K/Akt signaling pathway.[4]
Materials:
-
Cancer cells treated with the methoxyflavone derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated and control cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of a novel methoxyflavone derivative on the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.[4]
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the isolation and characterization of novel methoxyflavone derivatives.
Workflow for Isolation of Methoxyflavones from Plant Material
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Methoxyflavone inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antioxidant Potential of 3'-Methoxyflavonol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant potential of 3'-Methoxyflavonol. While direct quantitative data for this compound is not extensively available in the current body of scientific literature, this guide synthesizes information on structurally related methoxylated flavonoids to provide a contextual understanding of its potential efficacy. Detailed experimental protocols for key in vitro antioxidant assays, an exploration of the underlying molecular mechanisms including the Nrf2-ARE signaling pathway, and a critical discussion on the pro-oxidant potential of flavonoids are presented. This document aims to serve as a valuable resource for researchers designing and interpreting studies on the antioxidant properties of this compound and other related flavonoid compounds.
Introduction to this compound and its Antioxidant Potential
Flavonoids are a large class of polyphenolic secondary metabolites found in plants, renowned for their diverse bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects. Their antioxidant activity is a key area of investigation, as oxidative stress is implicated in the pathophysiology of numerous diseases. This compound, a member of the flavonol subclass, is characterized by a methoxy (B1213986) group at the 3' position of the B-ring. The substitution pattern of hydroxyl and methoxy groups on the flavonoid skeleton is a critical determinant of its antioxidant capacity.
The antioxidant effects of flavonoids can be broadly categorized into two mechanisms:
-
Direct Antioxidant Activity: This involves the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. The presence of hydroxyl groups is generally crucial for potent direct radical scavenging.
-
Indirect Antioxidant Activity: This mechanism involves the modulation of cellular signaling pathways that lead to the upregulation of endogenous antioxidant defense systems. A primary example is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, which controls the expression of a suite of antioxidant and detoxifying enzymes.
While methoxylation can sometimes reduce the direct radical scavenging capacity compared to the corresponding hydroxylated flavonoids, it can also enhance metabolic stability and bioavailability, potentially leading to more significant in vivo effects. Methoxyflavones have been noted for their ability to activate the Nrf2 pathway, suggesting that their primary antioxidant contribution may be indirect.[1]
Quantitative Data on Antioxidant Activity
A thorough review of the available scientific literature did not yield specific quantitative antioxidant activity data (i.e., IC50 values for DPPH, ABTS, or FRAP assays) for this compound. Therefore, the following tables present data for structurally related methoxylated flavonoids and their parent compounds to provide a comparative context for the potential antioxidant capacity of this compound. Researchers are encouraged to perform the described assays to determine the specific values for this compound.
Table 1: DPPH Radical Scavenging Activity of Structurally Related Flavonoids
| Compound | IC50 (µM) | Reference |
| 3-Methoxyquercetin (3-MQ) | 15.0 | [2] |
| 5,7-Dimethoxyflavone | >100 | [3] |
| 3',4'-Dimethoxyflavone | >100 | [3] |
| 5,7,4'-Trimethoxyflavone | >100 | [3] |
| Nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone) | >100 | [3] |
| Tangeretin (5,6,7,8,4'-Pentamethoxyflavone) | >100 | [3] |
Note: A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Cation Scavenging Activity of Structurally Related Flavonoids
| Compound | Trolox Equivalents (TE) | Reference |
| Data for this compound and closely related methoxyflavones in the ABTS assay is not readily available in the reviewed literature. This assay is recommended for direct evaluation. |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Structurally Related Flavonoids
| Compound | FRAP Value (µmol Fe(II)/µmol) | Reference |
| Quantitative FRAP data for this compound and specific methoxyflavones is not consistently reported in the literature. Direct experimental assessment is advised. |
Molecular Mechanisms of Antioxidant Action
Direct Radical Scavenging
The capacity of a flavonoid to directly scavenge free radicals is largely dependent on the number and position of hydroxyl groups. While the 3'-methoxy group in this compound may reduce its hydrogen-donating ability compared to a hydroxyl group at the same position, the overall structure may still contribute to some level of radical scavenging. The presence of a 3-hydroxy group in the C ring is known to contribute to antioxidant activity.[4]
Indirect Antioxidant Activity via Nrf2-ARE Signaling Pathway
A significant aspect of the antioxidant potential of many flavonoids, including methoxyflavones, lies in their ability to activate the Nrf2-ARE signaling pathway.[1][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5]
Electrophilic compounds or those that induce mild oxidative stress, including some flavonoids and their metabolites, can modify cysteine residues on Keap1.[6] This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation.[7] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[5][8] This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for:
-
Phase II Detoxifying Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs).
-
Antioxidant Enzymes: Heme oxygenase-1 (HO-1), Catalase, Superoxide dismutase (SOD).
-
Enzymes involved in Glutathione (GSH) synthesis: Glutamate-cysteine ligase (GCL).
The activation of the Nrf2-ARE pathway by this compound represents a plausible and potent mechanism for its antioxidant effects, leading to a long-lasting increase in cellular antioxidant capacity.
Experimental Protocols
The following are detailed protocols for commonly used in vitro antioxidant assays. It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile for this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), HPLC grade
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in the dark.
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol or DMSO. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare a similar dilution series for the positive control.
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, leading to a loss of color, which is measured spectrophotometrically at approximately 734 nm.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or Phosphate Buffered Saline (PBS)
-
Trolox (positive control)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound: Prepare a stock solution and a dilution series of this compound and the positive control as described for the DPPH assay.
-
Assay:
-
In a 96-well plate, add 20 µL of the various concentrations of the test compound or positive control to the wells.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the control well, add 20 µL of the solvent instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in a complex with 2,4,6-tripyridyl-s-triazine (TPTZ). The reduction results in the formation of a blue-colored Fe²⁺-TPTZ complex, and the change in absorbance is monitored at 593 nm.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Compound and Standard: Prepare a stock solution and a dilution series of this compound. Prepare a series of known concentrations of FeSO₄ for the standard curve.
-
Assay:
-
In a 96-well plate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the test compound, standard, or blank (solvent) to the appropriate wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Calculate the FRAP value of the samples from the standard curve and express the results as µmol Fe(II) equivalents per µmol of the compound.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The ability of an antioxidant to prevent the formation of DCF is a measure of its cellular antioxidant activity.[6]
Materials:
-
Human hepatocarcinoma HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
96-well black, clear-bottom tissue culture plates
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)
-
Quercetin (B1663063) (positive control)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin in treatment medium containing DCFH-DA for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add AAPH solution to all wells except the control wells to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence emission (e.g., at 535 nm) with excitation at (e.g., 485 nm) every 5 minutes for 1 hour.
-
-
Calculation:
-
The area under the curve (AUC) for fluorescence versus time is calculated for both control and treated wells.
-
The CAA value is calculated as: CAA unit = 100 - ( ∫SA / ∫CA ) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results are often expressed as quercetin equivalents (QE).
-
Pro-oxidant Potential of Flavonoids
It is crucial for researchers to be aware that under certain conditions, flavonoids can exhibit pro-oxidant activity, which is the opposite of their antioxidant effects. This activity is dependent on the flavonoid's structure, concentration, and the surrounding chemical environment, particularly the presence of transition metal ions like copper and iron.[9][10]
Flavonoids with multiple hydroxyl groups can reduce metal ions (e.g., from Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺). These reduced metal ions can then participate in Fenton-type reactions, leading to the generation of highly reactive hydroxyl radicals.[3] This pro-oxidant activity can lead to cellular damage, including DNA damage, which may have mutagenic consequences.[10]
While O-methylation, as in this compound, has been shown to inactivate both the direct antioxidant and pro-oxidant activities of flavonoids in some contexts, the overall effect in a complex biological system should be carefully evaluated.[9] Therefore, when investigating the biological effects of this compound, it is prudent to consider a range of concentrations and to assess not only its antioxidant capacity but also any potential pro-oxidant effects, especially in the presence of transition metals.
Conclusion
This compound, as a member of the methoxylated flavonoid family, holds promise as a modulator of cellular redox status. While its direct radical scavenging activity may be less potent than its hydroxylated counterparts, its potential to activate the Nrf2-ARE signaling pathway suggests a significant role in enhancing endogenous antioxidant defenses. The lack of specific quantitative antioxidant data for this compound in the current literature highlights a gap in knowledge and an opportunity for further research. The experimental protocols and mechanistic insights provided in this technical guide offer a solid foundation for researchers to rigorously investigate the antioxidant and potential pro-oxidant properties of this compound, contributing to a better understanding of its therapeutic potential in oxidative stress-related diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 3-Methoxyflavone | 7245-02-5 | FM67113 | Biosynth [biosynth.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Hydroxy-7-methoxyflavone 7478-60-6 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
The Decisive Role of the 3'-Methoxy Group in Flavonoid Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a ubiquitous class of polyphenolic secondary metabolites in plants, are renowned for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The specific biological effects of a flavonoid are intricately linked to its chemical structure. Minor structural modifications, such as the substitution of a hydroxyl group with a methoxy (B1213986) group, can significantly alter its physicochemical properties and, consequently, its interaction with biological targets. This technical guide provides an in-depth analysis of the role of the 3'-methoxy (3'-OCH₃) group on the B-ring of the flavonoid scaffold. By comparing flavonoids with a 3'-hydroxyl group (like quercetin (B1663063) and luteolin) to their 3'-methoxylated counterparts (like rhamnetin (B192265) and diosmetin), we can elucidate the impact of this specific structural feature on their biological efficacy. This guide summarizes quantitative data, details key experimental protocols, and visualizes the molecular pathways involved to provide a comprehensive resource for researchers in the field of drug discovery and development.
Impact on Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their beneficial health effects. This activity is primarily attributed to their ability to scavenge free radicals. The substitution pattern on the B-ring is a critical determinant of this capacity. Generally, the presence of a catechol group (3',4'-dihydroxy) is considered optimal for high radical-scavenging activity. Methylation at the 3'-position, converting the catechol into a guaiacol (B22219) group, often leads to a reduction in direct antioxidant potential as measured by common chemical assays.
Quantitative Data: Antioxidant Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for flavonoids with and without a 3'-methoxy group in common antioxidant assays. Lower IC50 values indicate greater antioxidant activity.
| Flavonoid Pair | Assay | Parent Flavonoid (IC50) | 3'-Methoxy Flavonoid (IC50) | Reference Compound (IC50) |
| Quercetin vs. Rhamnazin | DPPH Radical Scavenging | ~4.6 µM | ~5.0 - 10.0 µM | Rutin (~5.02 µM)[1] |
| Quercetin vs. Rhamnazin | ABTS Radical Scavenging | ~48.0 µM | ~50.0 - 62.4 µM | Rutin (~95.3 µM)[1] |
Data indicates that methylation at the 3'-position (Rhamnazin) slightly decreases the potent radical scavenging activity observed in Quercetin.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of flavonoids.[2]
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[2] The stable DPPH radical has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm.[2] When reduced by an antioxidant, the DPPH solution is decolorized, and the change in absorbance is proportional to the antioxidant's efficacy.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test flavonoid compounds
-
Positive control (e.g., Ascorbic Acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in the dark at 4°C.[2]
-
Test Compound Stock Solution (e.g., 1 mM): Accurately weigh and dissolve the flavonoid in methanol to prepare a stock solution.
-
Working Solutions: Prepare serial dilutions of the test compounds and the positive control from their respective stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 75, 100 µM).[2]
-
-
Assay Procedure (in 96-well plate):
-
Blank: Add 100 µL of methanol to a well.
-
Control: Add 50 µL of methanol and 50 µL of the 0.1 mM DPPH solution.[2]
-
Test Samples: Add 50 µL of each concentration of the flavonoid working solutions to separate wells.[2]
-
Positive Control: Add 50 µL of each concentration of the positive control working solutions to separate wells.[2]
-
-
Reaction and Measurement:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
-
Visualization: DPPH Assay Workflow
Caption: General experimental workflow for the DPPH radical scavenging assay.
Role in Anti-inflammatory Effects
Flavonoids are potent modulators of inflammatory pathways. A key target is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which controls the expression of numerous pro-inflammatory genes.[3] The 3'-methoxy group can influence the anti-inflammatory potency of flavonoids, potentially by altering their ability to interact with key kinases in the pathway.
Quantitative Data: Anti-inflammatory Activity
The following table presents comparative data on the inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines.
| Flavonoid Pair | Assay | Cell Line | Parent Flavonoid (IC50) | 3'-Methoxy Flavonoid (IC50) | Reference |
| Quercetin vs. Rhamnazin | Nitric Oxide (NO) Inhibition | RAW 264.7 | ~33.3 - 52.4 µg/mL | Data not consistently available | [1] |
| Luteolin (B72000) vs. Diosmetin | Nitric Oxide (NO) Inhibition | RAW 264.7 | Luteolin shows superior inhibitory effect compared to Diosmetin | Luteolin shows superior inhibitory effect compared to Diosmetin | [4] |
Studies indicate that luteolin is a more potent inhibitor of NO production than its 3'-methoxylated derivative, diosmetin.[4]
Signaling Pathway: Inhibition of NF-κB
The canonical NF-κB pathway is activated by stimuli like lipopolysaccharide (LPS). This leads to the phosphorylation and degradation of the inhibitor of κB (IκBα), allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS (producing NO) and COX-2.[5] Flavonoids, particularly those with a 3'-OH group like luteolin, can inhibit this pathway by attenuating the phosphorylation of upstream kinases like IKK and Akt, thereby preventing IκBα degradation and p65 nuclear translocation.[6]
Visualization: NF-κB Signaling Pathway Inhibition
Caption: Flavonoids inhibit the NF-κB pathway by preventing IKK-mediated IκBα phosphorylation.
Experimental Protocol: Western Blot for NF-κB Pathway Analysis
This protocol describes how to measure changes in key NF-κB pathway proteins in response to flavonoid treatment.[7]
Principle: Western blotting is used to detect specific proteins in a sample. Following cell treatment, proteins are extracted, separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, p65) and a loading control (e.g., β-actin).
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (DMEM), FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Test flavonoids
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the protein.[7]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
Influence on Anticancer Activity
The anticancer effects of flavonoids are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[9][10] While the 3'-OH group is often important, the increased lipophilicity and metabolic stability conferred by a 3'-methoxy group can sometimes enhance bioavailability and cellular uptake, leading to improved anticancer efficacy in certain contexts.[11]
Quantitative Data: Cytotoxicity in Cancer Cells
The table below shows the comparative cytotoxic effects (IC50 values) of quercetin and its 3'-methoxy derivatives in breast cancer cell lines. Lower values indicate higher cytotoxicity.
| Flavonoid | Cell Line | Treatment Time | IC50 Value (µM) | Reference |
| Quercetin | MCF-7 (ER+) | 48 h | 73 | [12] |
| Quercetin | MDA-MB-231 (Triple-Negative) | 48 h | 85 | [12] |
| 3'-O-Methylquercetin (Isorhamnetin) | MCF-7 (ER+) | 48 h | Slightly less potent than Quercetin | [13] |
Quercetin generally shows potent cytotoxicity. While direct IC50 comparisons for 3'-methoxy derivatives can vary, the modification influences activity.[12][13]
Signaling Pathway: Inhibition of PI3K/Akt
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers.[10][14] Growth factors activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a host of downstream targets to promote cell survival and block apoptosis. Flavonoids can inhibit this pathway at multiple points, including the direct inhibition of PI3K or Akt, or by promoting the activity of PTEN, a tumor suppressor that antagonizes PI3K signaling.[15]
Visualization: PI3K/Akt Signaling Pathway Inhibition
Caption: Flavonoids can inhibit the PI3K/Akt survival pathway at multiple points.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the MTT assay, a colorimetric method for assessing cell viability and the cytotoxic effects of compounds.[16]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[16][17] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium, FBS, Penicillin-Streptomycin
-
Test flavonoids
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[17]
-
-
Treatment:
-
Remove the medium and treat the cells with various concentrations of the flavonoid dissolved in fresh medium. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Calculation:
-
Cell viability is expressed as a percentage of the control.
-
The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration.
-
Conclusion
The presence of a 3'-methoxy group is a critical structural feature that significantly modulates the biological activity of flavonoids. While methylation of the 3'-hydroxyl group often reduces in vitro antioxidant activity by disrupting the optimal catechol structure, it can have variable effects on anti-inflammatory and anticancer properties. The increased lipophilicity and metabolic stability associated with the 3'-methoxy group may enhance cellular uptake and bioavailability, which are crucial factors for in vivo efficacy. Conversely, the 3'-hydroxyl group is often key for direct interaction with protein targets within signaling cascades like NF-κB. Understanding these structure-activity relationships is paramount for the rational design and development of flavonoid-based therapeutic agents tailored for specific biological targets. This guide provides the foundational data, protocols, and pathway analyses to support such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT (Assay protocol [protocols.io]
3'-Methoxyflavonol: A Technical Guide to Solubility, Stability, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Methoxyflavonol, also known as 3-hydroxy-3'-methoxyflavone, is a member of the flavonol subclass of flavonoids. Flavonoids are a diverse group of polyphenolic compounds found in plants, recognized for their wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The therapeutic potential of any flavonoid is intrinsically linked to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the solubility, stability, and key physicochemical parameters of this compound, offering insights for its application in research and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar flavonoids and outlines established experimental protocols for its characterization.
Physicochemical Parameters
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, these parameters influence its ability to cross biological membranes, interact with target proteins, and remain stable in physiological environments.
Table 1: Physicochemical Parameters of this compound and Related Compounds
| Parameter | This compound (3-hydroxy-3'-methoxyflavone) (Computed) | 3-Hydroxyflavone (Experimental/Computed) | 3'-Methoxyflavone (Computed) |
| Molecular Formula | C₁₆H₁₂O₄ | C₁₅H₁₀O₃ | C₁₆H₁₂O₃ |
| Molecular Weight ( g/mol ) | 268.26 | 238.24 | 252.26 |
| LogP (Octanol/Water Partition Coefficient) | 3.4 | ~1.82 - 3.11 | 3.5 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 4 | 3 | 3 |
| Rotatable Bonds | 2 | 1 | 2 |
| pKa (Acid Dissociation Constant) | Estimated acidic hydroxyl group | ~6-9 (for hydroxyl groups) | Not Applicable |
The methoxy (B1213986) group at the 3'-position is expected to increase the lipophilicity of the molecule compared to its non-methoxylated counterpart, 3-hydroxyflavone, which is reflected in the higher computed LogP value. This enhanced lipophilicity can improve membrane permeability.[1][2] The presence of the 3-hydroxyl group provides a site for hydrogen bonding and potential metabolic conjugation.
Solubility
The solubility of a compound is a crucial factor for its bioavailability. Flavonoids, in general, exhibit low water solubility, which can limit their therapeutic application.[3]
General Solubility Profile of Flavonols
-
Aqueous Solubility: Flavonols are generally poorly soluble in water. The presence of hydroxyl groups can slightly increase aqueous solubility through hydrogen bonding with water molecules. However, the overall hydrophobic carbon skeleton dominates. The solubility of flavonoids is also pH-dependent; at a pH higher than the pKa of their hydroxyl groups, they can deprotonate to form more soluble phenolate (B1203915) ions.[4]
-
Organic Solvent Solubility: Flavonoids are more soluble in organic solvents. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), as well as alcohols like ethanol (B145695) and methanol (B129727), are commonly used to dissolve these compounds for in vitro studies.[5] The solubility in various organic solvents is influenced by the specific substitution pattern of the flavonoid. For instance, glycosylated flavonoids are more soluble in alcohols, while less polar flavonoids like methylated flavones can be dissolved in solvents like chloroform (B151607) and ethyl acetate.[6] O-methylation, as seen in this compound, generally increases solubility in less polar organic solvents.[7][8]
Table 2: General Solubility of Flavonoids in Common Solvents
| Solvent | General Flavonoid Solubility | Expected this compound Solubility |
| Water | Low | Low |
| Ethanol | Moderately Soluble | Moderately Soluble |
| Methanol | Moderately Soluble | Moderately Soluble |
| DMSO | Highly Soluble | Highly Soluble |
| Acetonitrile | Varies | Moderately Soluble |
| Acetone | Varies | Moderately Soluble |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of a flavonoid in various solvents.
Caption: Workflow for determining flavonoid solubility.
Stability
The stability of a flavonoid is critical for its shelf-life, formulation, and biological activity. Degradation can lead to a loss of efficacy and the formation of potentially toxic byproducts.
Factors Affecting Flavonoid Stability
-
pH: Flavonoids are generally more stable in acidic conditions and are susceptible to degradation in neutral to alkaline solutions. The 3-hydroxyl group of flavonols can be a site for oxidative degradation, which is often accelerated at higher pH.
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids. Therefore, storage at low temperatures (e.g., 4°C or -20°C) is recommended for both solid compounds and stock solutions.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of flavonoids. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxidation: Flavonoids are susceptible to oxidation, which can be catalyzed by the presence of metal ions or reactive oxygen species. Degassing solvents and the addition of antioxidants (if compatible with the intended application) can mitigate oxidative degradation.
-
Enzymatic Degradation: In biological systems, flavonoids can be metabolized by various enzymes, affecting their stability and bioavailability.
Methylation of hydroxyl groups, as in this compound, can enhance metabolic stability by protecting these sites from conjugation reactions (e.g., glucuronidation and sulfation), which are major pathways for flavonoid elimination.[1][9]
Experimental Protocol for Stability Assessment (Forced Degradation Study)
A forced degradation study is performed to understand the degradation pathways and to develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study of a flavonoid.
Experimental Protocols for Physicochemical Parameter Determination
Determination of LogP (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Caption: Workflow for LogP determination via the shake-flask method.
Determination of pKa (UV-Metric or Potentiometric Titration)
The acid dissociation constant (pKa) indicates the strength of an acid in solution. For flavonoids, the pKa of the hydroxyl groups is important for understanding their ionization state at different pH values.
Caption: Workflow for pKa determination using the UV-metric method.
Signaling Pathways Modulated by Flavonoids
Flavonoids are known to interact with and modulate a variety of intracellular signaling pathways, which is the basis for many of their biological activities.[10] While specific pathways targeted by this compound require further investigation, the general mechanisms of action for flavonoids provide a strong starting point. Key pathways include those involved in cell survival, proliferation, inflammation, and apoptosis.
Caption: Overview of key signaling pathways commonly modulated by flavonoids.
Conclusion
This compound is a promising flavonoid with potential for further investigation in drug discovery and development. While direct experimental data on its solubility, stability, and physicochemical parameters are limited, this guide provides a framework for its characterization based on the properties of related flavonoids and established experimental protocols. Understanding these fundamental characteristics is essential for designing effective formulations, predicting in vivo behavior, and elucidating the mechanisms underlying its biological activities. Further research is warranted to generate specific experimental data for this compound to fully realize its therapeutic potential.
References
- 1. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-6-methoxyflavone|High-Purity Research Compound [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxyflavone, 98+% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. O-methylated flavonoid - Wikiwand [wikiwand.com]
- 8. O-methylated flavonoid - Wikipedia [en.wikipedia.org]
- 9. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3'-Methoxyflavonol from a 3-Hydroxyflavone Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3'-methoxyflavonols, a class of flavonoids with significant biological activities. The synthesis of 3'-methoxyflavonols necessitates a starting material possessing a hydroxyl group at the 3' position of the B-ring. A common and readily available precursor for this transformation is the polyhydroxyflavonol, quercetin (B1663063). The target 3'-methoxyflavonol exemplified in these protocols is isorhamnetin (B1672294) (3'-O-methylquercetin), a compound noted for its anti-inflammatory and anticancer properties.[1][2] Two primary methodologies are presented: a classical chemical synthesis approach involving a protection-methylation-deprotection strategy, and a highly regioselective enzymatic synthesis utilizing O-methyltransferase. These protocols are designed to provide researchers with a comprehensive guide for the preparation of 3'-methoxyflavonols for further investigation in drug discovery and development.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, many of which are recognized for their health-promoting properties. Methylated flavonoids, in particular, often exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for pharmaceutical development.[3] 3'-Methoxyflavonols, characterized by a methoxy (B1213986) group at the 3' position of the B-ring, have demonstrated a range of biological activities. Isorhamnetin, the 3'-O-methylated derivative of quercetin, is a prominent member of this subclass and is known to be a major metabolite of quercetin in humans.[2][4] The selective synthesis of 3'-methoxyflavonols from polyhydroxylated precursors like quercetin presents a chemical challenge due to the presence of multiple reactive hydroxyl groups. This document outlines both chemical and enzymatic strategies to achieve this regioselective methylation.
Data Presentation
The following table summarizes the key quantitative data associated with the described synthetic protocols for isorhamnetin from quercetin.
| Parameter | Chemical Synthesis (Multi-step) | Enzymatic Synthesis (COMT) |
| Starting Material | Quercetin | Quercetin |
| Product | Isorhamnetin | Isorhamnetin |
| Key Reagents | Benzyl (B1604629) bromide, Methyl iodide, Pd/C | Catechol-O-methyltransferase (COMT), S-adenosyl-L-methionine (SAM) |
| Typical Yield | ~40-60% (overall) | High conversion, often >90% |
| Reaction Steps | 3 (Protection, Methylation, Deprotection) | 1 |
| Reaction Conditions | Anhydrous solvents, inert atmosphere, variable temperatures | Aqueous buffer, physiological pH, 37°C |
| Purity of Product | High, requires chromatographic purification | High, requires product extraction |
Experimental Protocols
Protocol 1: Chemical Synthesis of Isorhamnetin from Quercetin via Selective Protection
This protocol involves a three-step process: protection of the more reactive hydroxyl groups, methylation of the remaining free hydroxyl group at the 3' position, and subsequent deprotection to yield the final product.
Step 1: Benzylation of Quercetin (Protection)
-
Materials: Quercetin, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve quercetin (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous potassium carbonate (5 equivalents).
-
Slowly add benzyl bromide (4 equivalents) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 70°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3,5,7,4'-tetra-O-benzylquercetin.
-
Step 2: Methylation of 3'-Hydroxyl Group
-
Materials: 3,5,7,4'-tetra-O-benzylquercetin, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Anhydrous DMF.
-
Procedure:
-
Dissolve the protected quercetin from Step 1 (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add anhydrous potassium carbonate (3 equivalents).
-
Add methyl iodide (1.5 equivalents) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up the reaction as described in Step 1.6 - 1.8.
-
Purify the crude product by column chromatography to yield 3'-O-methyl-3,5,7,4'-tetra-O-benzylquercetin.
-
Step 3: Debenzylation to Yield Isorhamnetin (Deprotection)
-
Materials: 3'-O-methyl-3,5,7,4'-tetra-O-benzylquercetin, Palladium on carbon (10% Pd/C), Ethyl acetate, Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the methylated and protected quercetin from Step 2 in a mixture of ethyl acetate and methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude isorhamnetin by recrystallization or column chromatography.
-
Protocol 2: Enzymatic Synthesis of Isorhamnetin from Quercetin
This protocol utilizes the enzyme Catechol-O-methyltransferase (COMT) for the highly regioselective methylation of the 3'-hydroxyl group of quercetin.[4][5]
-
Materials: Quercetin, Recombinant human or porcine liver Catechol-O-methyltransferase (COMT), S-adenosyl-L-methionine (SAM), Magnesium chloride (MgCl₂), Phosphate buffer (pH 7.4-7.8), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Prepare a stock solution of quercetin in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.6)
-
MgCl₂ (e.g., 1 mM)
-
SAM (e.g., 500 µM)
-
A known concentration of COMT enzyme.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the quercetin stock solution to a final concentration of 50-100 µM. The final DMSO concentration should be kept low (e.g., <2%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant for the formation of isorhamnetin using High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
For preparative scale, the reaction can be scaled up, and the product can be purified by preparative HPLC or liquid-liquid extraction.
-
Visualizations
Caption: Workflow for the chemical synthesis of isorhamnetin.
Caption: Workflow for the enzymatic synthesis of isorhamnetin.
References
- 1. mdpi.com [mdpi.com]
- 2. Quercetin and Isorhamnetin Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Catechol-O-methyltransferase-catalyzed rapid O-methylation of mutagenic flavonoids. Metabolic inactivation as a possible reason for their lack of carcinogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Methylation of Flavonols using Dimethyl Sulphate and Potassium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylation of flavonols is a critical chemical modification in drug discovery and development. This process can significantly enhance the bioavailability and metabolic stability of these polyphenolic compounds.[1] O-methylated flavonoids have demonstrated superior anticancer, anti-inflammatory, and antioxidant activities compared to their hydroxylated precursors.[2] This document provides detailed protocols for the O-methylation of common flavonols, such as quercetin (B1663063) and kaempferol (B1673270), using dimethyl sulphate as the methylating agent and potassium carbonate as the base. Dimethyl sulphate is a potent and efficient reagent for this transformation, although it is toxic and requires careful handling.[3][4]
Chemical Reaction and Mechanism
The methylation of flavonols using dimethyl sulphate and potassium carbonate proceeds via a nucleophilic substitution reaction (SN2). The weakly acidic hydroxyl groups of the flavonol are deprotonated by the base, potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic methyl group of dimethyl sulphate, displacing the methyl sulphate anion and forming the methyl ether. The general reaction is depicted below:
Caption: General mechanism for the O-methylation of a flavonol.
Experimental Protocols
Safety Precautions: Dimethyl sulphate is highly toxic, corrosive, and a suspected carcinogen.[3][4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Protocol 1: Per-O-methylation of Quercetin
This protocol aims for the complete methylation of all five hydroxyl groups of quercetin to yield quercetin pentamethyl ether.
Materials:
-
Quercetin
-
Dimethyl sulphate (Me₂SO₄)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone (B3395972) or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for column elution
Procedure:
-
To a solution of quercetin (1.0 g, 3.3 mmol) in anhydrous DMF (30 mL), add anhydrous K₂CO₃ (2.7 g, 19.8 mmol, 6 eq).[3]
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add dimethyl sulphate (0.94 mL, 9.9 mmol, 3 eq) dropwise to the suspension.[3]
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).[3]
-
Acidify the mixture to pH 3-4 with 1 M HCl.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate the desired methylated quercetin.[3]
Protocol 2: Selective and Complete Methylation of Kaempferol
This protocol describes the conditions for both selective and complete methylation of kaempferol.
Materials:
-
Kaempferol
-
Dimethyl sulphate (Me₂SO₄)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Methanol (for the di-O-methylation)
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure for Mono-O-methylkaempferols:
-
In a round-bottom flask, dissolve kaempferol in anhydrous acetone.
-
Add 1.2 equivalents of anhydrous potassium carbonate and 1 equivalent of dimethyl sulphate.[5][6]
-
Stir the reaction mixture at room temperature for 12 hours or more.[5][6]
-
Follow the work-up and purification procedure as described in Protocol 1 to isolate the mono-methylated products.
Procedure for 4′,7-di-O-methylkaempferol:
-
In a round-bottom flask, dissolve 3,4′,5-Tri-O-acetylkaempferol in a 3:1 mixture of acetone and methanol.
-
Add 3.6 equivalents of anhydrous potassium carbonate and 3 equivalents of dimethyl sulphate.[5][6]
-
Reflux the reaction mixture.
-
Follow the work-up and purification procedure as described in Protocol 1.
Procedure for Tetra-O-methylkaempferol (Per-methylation):
-
In a round-bottom flask, dissolve kaempferol in anhydrous acetone.
-
Add 6 equivalents of dimethyl sulphate and a corresponding excess of potassium carbonate.[5][6]
-
Follow the work-up and purification procedure as described in Protocol 1 to obtain tetra-O-methylkaempferol.
Experimental Workflow
The general workflow for the methylation of flavonols is outlined below.
Caption: General experimental workflow for flavonol methylation.
Data Presentation
The following tables summarize the reaction conditions and yields for the methylation of quercetin and kaempferol.
Table 1: Methylation of Quercetin
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Me₂SO₄ | K₂CO₃ | Acetone | Reflux | - | Quercetin pentamethyl ether | 72 | [1][7] |
| MeI | K₂CO₃ | DMF | - | - | Quercetin pentamethyl ether | 86 | [1][7] |
| MeI | K₂CO₃ | Acetone | Reflux | - | Quercetin pentamethyl ether | 86 | [1][7] |
| Me₂SO₄ | KOH | DMSO | Room Temp | ~2 | Quercetin pentamethyl ether | Quantitative | [7] |
Table 2: Direct Methylation of Kaempferol in Acetone [8]
| Me₂SO₄ (equiv) | Temperature | Products | Yield (%) |
| 1 | Room Temp | 3-, 4'-, 7-mono-O-methylkaempferol | 34 (total) |
| 2 | Room Temp | Mono-, di-, and tri-O-methylated kaempferols | - |
| 6 | 30 °C | 3,4',5,7-tetra-O-methylkaempferol | 96 |
Table 3: Selective Methylation of Kaempferol Derivatives [6]
| Starting Material | Me₂SO₄ (equiv) | Base | Solvent | Conditions | Product | Yield (%) |
| 3,4',5-Tri-O-acetylkaempferol | 1.3 | K₂CO₃ | Acetone | Room Temp | 7-O-methyl-3,4',5-tri-O-acetylkaempferol | 87 |
| 3,4',5-Tri-O-acetylkaempferol | 3 | K₂CO₃ | Acetone/MeOH (3:1) | Reflux | 4',7-di-O-methylkaempferol | 90 |
Characterization of Methylated Flavonols
The successful methylation of flavonols can be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the methylated flavonol, with the appearance of new signals corresponding to the methoxy (B1213986) groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the degree of methylation.
Conclusion
The methylation of flavonols using dimethyl sulphate and potassium carbonate is a well-established and efficient method for producing O-methylated derivatives. By carefully controlling the reaction conditions, including the stoichiometry of the reagents, temperature, and reaction time, it is possible to achieve both selective and complete methylation of the hydroxyl groups. These protocols provide a foundation for researchers to synthesize methylated flavonols for further investigation into their biological activities and potential therapeutic applications.
References
- 1. A simple and effective preparation of quercetin pentamethyl ether from quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient and safe O-methylation of flavonoids with dimethyl carbonate (DMC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 5. BJOC - Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates [beilstein-journals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - A simple and effective preparation of quercetin pentamethyl ether from quercetin [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Methoxyflavones and Their Metabolites by HPLC and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Methoxyflavones, a class of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have garnered significant interest in pharmaceutical research due to their potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Compared to their hydroxylated counterparts, methoxyflavones often exhibit improved metabolic stability and membrane permeability, leading to enhanced oral bioavailability.[1] Understanding the metabolic fate of these compounds is crucial for evaluating their efficacy and safety. This application note provides a detailed protocol for the quantitative analysis of key methoxyflavones, such as nobiletin (B1679382) and tangeretin (B192479), and their metabolites in biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
The primary metabolic pathways for flavonoids involve Phase I functionalization and Phase II conjugation reactions, occurring mainly in the liver and intestines.[1] For methoxyflavones, the rate-limiting step is often O-demethylation, a Phase I reaction mediated by cytochrome P450 enzymes (CYP450), which exposes a hydroxyl group.[1][2] This is followed by rapid Phase II conjugation, where UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) form glucuronide or sulfate (B86663) conjugates, respectively, to increase water solubility and facilitate excretion.[1][2]
LC-MS/MS is the preferred analytical technique for identifying and quantifying drug metabolites due to its high sensitivity, selectivity, and accuracy.[1][3] This document outlines a robust workflow, from sample preparation to data acquisition, for the reliable analysis of methoxyflavones and their metabolites.
Predicted Metabolic Pathway of Methoxyflavones
The metabolic transformation of methoxyflavones is a critical determinant of their biological activity and clearance. The process typically begins with Phase I metabolism, which introduces or exposes functional groups, followed by Phase II metabolism, which conjugates these groups to increase hydrophilicity.
Caption: Predicted Phase I and Phase II metabolic pathways for methoxyflavones.
Experimental Workflow
A reproducible workflow is essential for the accurate quantification of methoxyflavones and their metabolites from complex biological samples such as plasma or serum. The process involves sample collection, efficient analyte extraction, chromatographic separation, and sensitive detection by tandem mass spectrometry.
Caption: General workflow for the analysis of methoxyflavone metabolites.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of methoxyflavones and their metabolites from plasma or serum samples.[1]
-
Thaw Samples: Thaw frozen plasma samples on ice and vortex briefly to ensure homogeneity.[1]
-
Aliquot: Transfer 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.[1]
-
Add Internal Standard (IS): Add 10 µL of a suitable internal standard working solution (e.g., a structurally similar flavonoid not present in the sample).
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to each tube. The formic acid helps with analyte stability and ionization.[1]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.[1]
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[1]
-
Analyze: Vortex briefly and inject the sample into the LC-MS/MS system.
HPLC and LC-MS/MS Parameters
Chromatographic separation is typically achieved on a C18 reversed-phase column. Mass spectrometric detection is performed using an electrospray ionization (ESI) source, often in positive ion mode, with multiple reaction monitoring (MRM) for quantitative analysis.
Table 1: HPLC and LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| HPLC System | UPLC/HPLC System |
| Column | Reversed-phase C18 (e.g., UPLC HSS T3, 50 x 2.1 mm, 1.7 µm)[4][5] |
| Mobile Phase A | Water with 0.1% Formic Acid[4][5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4][5] |
| Flow Rate | 0.2 - 0.4 mL/min[4][6] |
| Gradient | Example: 10% B to 90% B over 5 min, hold for 2 min, re-equilibrate |
| Column Temperature | 25°C - 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[4][6] |
| Capillary Voltage | 3000 V[7] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[5] |
Quantitative Data and Performance
The developed LC-MS/MS methods demonstrate good linearity and sensitivity for the quantification of methoxyflavones in biological matrices.
Table 2: MRM Transitions and Mass Spectrometer Settings for Nobiletin and Tangeretin
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Nobiletin | 403.29 | 373.14 | 22 | 28 |
| Tangeretin | 373.28 | 343.17 | 20 | 28 |
| Vitexin (IS) | 433.14 | 313.03 | 32 | 26 |
| Data derived from a study on nobiletin and tangeretin analysis in rat plasma.[5] |
Table 3: Summary of Quantitative Performance and Pharmacokinetic Data
| Analyte | Matrix | LLOQ (ng/mL) | Calibration Range (ng/mL) | Cmax (ng/mL) | Tmax (h) |
| Methoxyflavones (general) | Rat Plasma | 0.93 - 2.35 | 10 - 3000 | 401.94 | 1 |
| Nobiletin | Rat Plasma | 2.0 | 2 - 2000 | ~10-fold higher than TAN | ~2 |
| Tangeretin | Rat Plasma | 2.0 | 2 - 2000 | ~0.38 µg/mL (aglycone) | 4 - 6 |
| LLOQ: Lower Limit of Quantification; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration. Data compiled from multiple pharmacokinetic studies.[5][6][8] |
Conclusion
The HPLC and LC-MS/MS methods described provide a sensitive, specific, and robust framework for the quantitative analysis of methoxyflavones and their primary metabolites in biological samples. The detailed protocols for sample preparation and instrumental analysis can be readily adapted for pharmacokinetic studies, drug metabolism research, and the overall development of methoxyflavone-based therapeutic agents. This approach enables researchers to gain crucial insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this promising class of natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Neuroprotection Studies Using 3'-Methoxyflavonol
Introduction
Flavonoids, a class of polyphenolic compounds found in plants, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties[1]. Methoxylated flavones, in particular, have garnered interest as potential therapeutic agents for neurodegenerative diseases due to their improved metabolic stability and ability to cross the blood-brain barrier[2]. This document provides detailed protocols for investigating the in vitro neuroprotective effects of methoxyflavones, using 3',4'-Dimethoxyflavone (B191118) (DMF) as a primary example. The described methods can serve as a foundational guide for researchers, scientists, and drug development professionals interested in evaluating the neuroprotective potential of 3'-Methoxyflavonol.
Data Presentation
The following table summarizes the quantitative data on the neuroprotective effects of 3',4'-Dimethoxyflavone (DMF) from in vitro studies. This data can be used as a reference for designing experiments and interpreting results for this compound.
| Cell Line | Neurotoxin | Flavonoid (Concentration) | Endpoint | Result | Reference |
| Primary Cortical Neurons | NMDA | DMF (25 µM, 50 µM, 100 µM) | Neuronal Death | Concentration-dependent reduction in NMDA-induced cell death.[2] | [2] |
| SH-SY5Y | MNNG | DMF | Cell Viability | Significant prevention of MNNG-induced cell death.[1] | [1] |
| HeLa | MNNG | DMF | Cell Viability | Significant prevention of MNNG-induced cell death.[1] | [1] |
NMDA: N-methyl-D-aspartate; MNNG: N-methyl-N'-nitro-N-nitrosoguanidine
Experimental Protocols
Detailed methodologies for key in vitro neuroprotection experiments are provided below.
1. Cell Culture
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line for neurotoxicity and neuroprotection studies.
-
Primary Cortical Neurons: Provide a more physiologically relevant model.
-
-
Culture Conditions:
-
SH-SY5Y: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Primary Cortical Neurons: Prepare from embryonic day 15-16 mice. To inhibit glial proliferation, add 5-fluoro-2'-deoxyuridine (B1346552) (30 µM) to the growth medium at 3-4 days in vitro. Cultures are typically used for experiments at 12-14 days in vitro[2].
-
2. Induction of Neurotoxicity
-
Excitotoxicity Model (NMDA):
-
Prepare fresh NMDA solution in a control salt solution (CSS: 120 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 25 mM Tris-HCl, pH 7.4, and 20 mM D-glucose) with 10 µM glycine (B1666218) as a co-agonist[2].
-
Expose primary cortical neurons to the NMDA solution for a specified period (e.g., 5 minutes) to induce excitotoxic cell death[2].
-
-
Parthanatos Model (MNNG):
3. Flavonoid Treatment
-
Dissolve this compound (or DMF) in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Pre-treat the cells with various concentrations of the flavonoid for a specified duration (e.g., 1-2 hours) before inducing neurotoxicity.
4. Assessment of Neuroprotection
-
Cell Viability Assay (MTT Assay):
-
After treatment, remove the culture medium.
-
Add MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Cytotoxicity Assay (LDH Assay):
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the activity of lactate (B86563) dehydrogenase released from damaged cells.
-
Follow the manufacturer's instructions to determine the percentage of cytotoxicity.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Load cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye.
-
After treatment, measure the fluorescence intensity, which is proportional to the intracellular ROS levels.
-
-
Western Blot Analysis for Signaling Proteins:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., PARP-1, p38, ERK) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect the protein bands.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of methoxyflavones are believed to be mediated through various signaling pathways.
-
Inhibition of Parthanatos: 3',4'-Dimethoxyflavone has been shown to protect neuronal cells by inhibiting parthanatos, a PARP-1-dependent cell death pathway[1]. Overactivation of PARP-1 leads to the production of poly(ADP-ribose) polymers, which triggers downstream cell death signaling[1]. Methoxyflavones may interfere with this cascade.
-
Antioxidant Activity: Flavonoids are known for their ability to scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases[3].
-
Modulation of Kinase Signaling: Flavonoids can modulate the activity of protein kinases such as p38 and ERK, which are involved in cell survival and death pathways[1].
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
Standard Protocols for MTT and SRB Cytotoxicity Assays with 3'-Methoxyflavonol
Application Notes and Protocols for Researchers in Drug Development
These application notes provide detailed protocols for assessing the cytotoxic effects of 3'-Methoxyflavonol using two common colorimetric assays: MTT and SRB. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
This compound is a flavonoid, a class of natural compounds known for their diverse biological activities, including potential anticancer properties. Methoxyflavones, in particular, have demonstrated increased metabolic stability and improved oral bioavailability compared to their hydroxylated counterparts, making them promising candidates for further investigation. The cytotoxicity of this compound can be evaluated using various in vitro assays, with the MTT and SRB assays being among the most common, reliable, and cost-effective methods.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[2][1]
The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[3][4] The amount of bound dye is proportional to the total protein mass, which is an indirect measure of cell number.[3][4] This assay is less dependent on the metabolic state of the cells compared to the MTT assay.[4]
Data Presentation: Comparative Cytotoxicity of Methoxyflavones
While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table summarizes the cytotoxic activity of structurally related methoxyflavones against various cancer cell lines. This data provides a valuable reference for expected potency and cell line sensitivity.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| 3',4'-Dimethoxyflavone (B191118) | SH-SY5Y | AB Assay | 9.94 ± 1.05 | [4] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 | MTT Assay | 21.27 | [1] |
| 5,7-dihydroxy-3,6,4'-TMF (P1) | A2058 | Not Spe. | ~10 (66.52% inh) | [5] |
| 7,5'-dihydroxy-3,6,3',4'-TeMF (P2) | A2058 | Not Spe. | ~10 (42.86% inh) | [5] |
| 5-hydroxy-2',3',6'-TMF | SCC-25 | Not Spe. | >200 | [1] |
| Nobiletin (5,6,7,8,3',4'-HeMF) | AGS | Not Spe. | ~80 | [1] |
| Tangeritin | AGS | Not Spe. | ~33.57 | [1] |
Note: The specific experimental conditions (e.g., incubation time) can influence IC50 values.
Experimental Protocols
Preparation of this compound Stock Solution
The solubility of flavonoids can be a critical factor in obtaining reliable and reproducible results.[6] Methoxyflavones generally exhibit better solubility in organic solvents than their hydroxylated counterparts.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of flavonoids for cell culture experiments.
-
Stock Concentration: Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 20 mM) in sterile DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure that the final concentration of DMSO in the culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
MTT Cytotoxicity Assay Protocol
This protocol is a standard procedure for determining the cytotoxicity of this compound.
Materials
-
This compound stock solution (in DMSO)
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).[7]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot a dose-response curve of % cell viability versus the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Workflow for the MTT cytotoxicity assay.
SRB Cytotoxicity Assay Protocol
This protocol provides a detailed method for assessing cytotoxicity based on total cellular protein content.
Materials
-
This compound stock solution (in DMSO)
-
Target cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold (10% w/v)[3]
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[3]
-
Wash solution (1% acetic acid)[3]
-
Solubilization solution (10 mM Tris base, pH 10.5)[3]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed cells and treat them with this compound.
-
-
Cell Fixation:
-
Washing:
-
Carefully remove the TCA solution.
-
Wash the plate five times with 1% acetic acid to remove unbound dye.[3]
-
Allow the plate to air-dry completely.
-
-
SRB Staining:
-
Washing:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound SRB.[3]
-
Allow the plate to air-dry completely.
-
-
SRB Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[3]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 of the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Experimental Workflow for SRB Assay
Workflow for the SRB cytotoxicity assay.
Potential Signaling Pathway for Methoxyflavone-Induced Apoptosis
Several studies suggest that methoxyflavones can induce apoptosis in cancer cells. While the precise mechanism for this compound is yet to be fully elucidated, a plausible pathway involves the induction of the intrinsic (mitochondrial) apoptotic pathway. Some hydroxylated polymethoxyflavones have been shown to induce a Ca²⁺-dependent apoptotic mechanism.[11][12]
Proposed intrinsic apoptosis pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Toxicity test of flavonoid compounds from the leaves of Dendrophthoe pentandra (L.) Miq. using in vitro culture cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchwithrutgers.com [researchwithrutgers.com]
Application Notes and Protocols for High-Throughput Screening of Novel Methoxyflavones
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Methoxyflavones, a subclass of flavonoids where hydroxyl groups are replaced by methoxy (B1213986) groups, have emerged as promising candidates for drug discovery due to their enhanced metabolic stability and oral bioavailability.[1] These compounds exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The biological activities of methoxyflavones are often attributed to their ability to modulate key cellular signaling pathways such as NF-κB, PI3K/Akt, and MAPK.[2][4][5] High-throughput screening (HTS) offers an efficient approach to systematically evaluate large libraries of novel methoxyflavone derivatives to identify lead compounds for further therapeutic development.[2]
This document provides detailed protocols for developing and implementing high-throughput screening assays to identify and characterize novel methoxyflavones that modulate specific cellular signaling pathways and exert cytotoxic effects on cancer cells. The protocols are designed for a multi-well plate format suitable for automated liquid handling and plate readers.
II. Data Presentation: Anti-Proliferative and Inhibitory Activities of Methoxyflavone Analogs
The following tables summarize representative quantitative data for novel methoxyflavone derivatives (MF-1 to MF-5) against various cancer cell lines and protein kinases. This data is crucial for comparing the potency and selectivity of the compounds.
Table 1: Anti-Proliferative Activity of Methoxyflavone Derivatives in Cancer Cell Lines
| Methoxyflavone Derivative | Cell Line | IC50 (µM) after 48h |
| MF-1 | HCT116 (Colon Cancer) | 15.8 |
| MCF-7 (Breast Cancer) | 22.5 | |
| MF-2 | HCT116 (Colon Cancer) | 8.2 |
| MCF-7 (Breast Cancer) | 12.1 | |
| MF-3 | HCT116 (Colon Cancer) | > 50 |
| MCF-7 (Breast Cancer) | 45.3 | |
| MF-4 | HCT116 (Colon Cancer) | 5.1 |
| MCF-7 (Breast Cancer) | 7.9 | |
| MF-5 | HCT116 (Colon Cancer) | 33.7 |
| MCF-7 (Breast Cancer) | > 50 |
Table 2: Kinase Inhibitory Activity of Methoxyflavone Derivatives
| Methoxyflavone Derivative | Target Kinase | IC50 (µM) |
| MF-1 | PI3Kα | 12.4 |
| Akt1 | 25.1 | |
| MF-2 | PI3Kα | 5.8 |
| Akt1 | 10.3 | |
| MF-3 | PI3Kα | > 100 |
| Akt1 | > 100 | |
| MF-4 | PI3Kα | 2.1 |
| Akt1 | 4.7 | |
| MF-5 | PI3Kα | 48.2 |
| Akt1 | 89.6 |
III. Experimental Protocols
This section provides detailed methodologies for key high-throughput screening experiments to assess the anti-cancer and anti-inflammatory properties of novel methoxyflavones.
A. Cell Viability Assay (WST-1 Assay)
This protocol describes a colorimetric assay to measure the effect of methoxyflavone derivatives on the proliferation of cancer cells. The assay is based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by cellular mitochondrial dehydrogenases.
1. Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin
-
Methoxyflavone derivatives dissolved in DMSO
-
WST-1 reagent
-
96-well or 384-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
2. Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the methoxyflavone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for 48-72 hours.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
B. NF-κB Luciferase Reporter Assay
This protocol describes a reporter gene assay to screen for methoxyflavones that inhibit the NF-κB signaling pathway.[6][7]
1. Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid (containing tandem repeats of the NF-κB response element driving firefly luciferase expression)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Tumor necrosis factor-alpha (TNF-α)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
2. Protocol:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of methoxyflavone derivatives for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using 20 µL of Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle shaking.[8]
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.[6]
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and measure the Renilla luciferase activity.[6]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α stimulated control.
-
Determine the IC50 values for the active compounds.
-
C. Fluorescence Polarization (FP) Kinase Assay
This protocol describes a competitive fluorescence polarization assay to identify methoxyflavones that inhibit the activity of a specific protein kinase (e.g., PI3Kα).[9][10][11]
1. Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Fluorescently labeled tracer (a high-affinity ligand for the kinase)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EGTA, 0.01% Brij-35)
-
Methoxyflavone derivatives dissolved in DMSO
-
384-well black, low-volume plates
-
Plate reader with fluorescence polarization capabilities
2. Protocol:
-
Assay Preparation:
-
Prepare a solution of the kinase and the fluorescent tracer in the assay buffer. The final concentrations should be optimized to obtain a stable and robust FP signal.
-
-
Compound Dispensing:
-
Using an acoustic liquid handler or a pintool, dispense a small volume (e.g., 20-50 nL) of the methoxyflavone derivatives into the wells of the 384-well plate.
-
-
Reaction Mixture Addition:
-
Add the kinase-tracer mixture to all wells.
-
Include controls for high polarization (kinase + tracer, no inhibitor) and low polarization (tracer only, no kinase).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound based on the decrease in the FP signal relative to the high and low controls.
-
Determine the IC50 values for the active compounds.
-
IV. Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and potential inhibition by methoxyflavones.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for novel methoxyflavones.
References
- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 3'-Methoxyflavonol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3'-Methoxyflavonol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound involves a two-step process. The first step is a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025) to form a chalcone (B49325) intermediate. This is followed by the Algar-Flynn-Oyamada (AFO) reaction, which is an oxidative cyclization of the chalcone to the corresponding flavonol. The final step is the methylation of the 3-hydroxyl group.
Q2: I am getting a low yield in the initial Claisen-Schmidt condensation. What are the common causes?
A2: Low yields in the Claisen-Schmidt condensation can often be attributed to several factors. These include the choice and concentration of the base, reaction temperature, and solvent. For instance, using a strong base like sodium hydroxide (B78521) at an optimal concentration is crucial. Running the reaction at a controlled temperature, such as 0°C, has been shown to improve yields by minimizing side reactions.[1] The choice of solvent is also important, with isopropyl alcohol sometimes proving more effective than ethanol (B145695).[1]
Q3: My Algar-Flynn-Oyamada (AFO) reaction is not proceeding to completion or is producing multiple products. How can I optimize this step?
A3: The AFO reaction is sensitive to reaction conditions. Incomplete reactions or the formation of byproducts can be addressed by carefully selecting the oxidizing agent and controlling the reaction environment. Hydrogen peroxide in an alkaline medium is the standard oxidizing agent. The concentration of both the hydrogen peroxide and the base (e.g., sodium hydroxide) must be carefully controlled.[2] Aurones and dihydroflavonols are common byproducts of the AFO reaction.[3][4]
Q4: What are the best methods for purifying the final this compound product?
A4: The primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography using silica (B1680970) gel is effective for separating the desired product from unreacted starting materials and byproducts. A common eluent system is a gradient of hexane (B92381) and ethyl acetate (B1210297). Following column chromatography, recrystallization from a suitable solvent system, such as methanol-chloroform, can further enhance the purity of the final product.[2]
Q5: How can I monitor the progress of my reactions?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the Claisen-Schmidt condensation and the AFO reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., hexane:ethyl acetate), you can visualize the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and can help in identifying the presence of byproducts.
Troubleshooting Guides
Low Yield in this compound Synthesis
| Symptom | Potential Cause | Recommended Solution |
| Low yield of 2'-hydroxy-3-methoxychalcone (B600448) (Step 1) | Inappropriate base or base concentration. | Use a 40% aqueous solution of NaOH. The amount of base is critical; for 0.05 mol of reactants, 20 mL of 40% NaOH has been shown to be effective. |
| Suboptimal reaction temperature. | Maintain the reaction temperature at 0°C to minimize side reactions and improve yield. | |
| Incorrect solvent. | Isopropyl alcohol has been reported to give better yields for 2'-hydroxychalcone (B22705) synthesis compared to ethanol or methanol.[1] | |
| Insufficient reaction time. | Monitor the reaction by TLC. A reaction time of approximately 4 hours is often sufficient. | |
| Low yield of 3-hydroxy-3'-methoxyflavone (Step 2 - AFO) | Inefficient oxidative cyclization. | Ensure the dropwise addition of 30% hydrogen peroxide to a chilled solution of the chalcone in ethanolic sodium hydroxide.[2] |
| Degradation of the product. | The AFO reaction is exothermic; maintain a low temperature during the addition of hydrogen peroxide to prevent degradation. | |
| Formation of byproducts (e.g., aurones). | The presence of a substituent at the 6'-position of the chalcone can favor aurone (B1235358) formation. For chalcones without this substituent, flavonol formation should predominate.[3] | |
| Low yield of this compound (Step 3 - Methylation) | Incomplete methylation. | Use a molar excess of dimethyl sulphate (e.g., 2 equivalents) and a suitable base like potassium carbonate in a dry solvent such as acetone (B3395972). Reflux for an extended period (e.g., 24 hours) and monitor by TLC.[2] |
Impure Final Product
| Symptom | Potential Impurity | Troubleshooting/Purification Strategy |
| Multiple spots on TLC after AFO reaction | Unreacted chalcone, aurone byproduct, dihydroflavonol intermediate. | Optimize the AFO reaction conditions (see above). Purify the crude product using silica gel column chromatography with a hexane-ethyl acetate gradient. |
| Broad or multiple peaks in NMR/MS of the final product | Residual 3-hydroxy-3'-methoxyflavone. | Ensure the methylation reaction goes to completion by using sufficient methylating agent and reaction time. Purify by column chromatography followed by recrystallization from a methanol-chloroform mixture.[2] |
| Starting materials from the chalcone synthesis. | Ensure complete consumption of starting materials in the first step by monitoring with TLC. Purify the intermediate chalcone before proceeding to the AFO reaction. |
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-3-methoxychalcone
-
Reactant Preparation: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (B8834) (1 equivalent) and 3-methoxybenzaldehyde (B106831) (1 equivalent) in isopropyl alcohol.[1]
-
Base Addition: Cool the solution to 0°C in an ice bath. While stirring, slowly add a 40% aqueous solution of sodium hydroxide.
-
Reaction: Continue stirring at 0°C and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The reaction is typically complete within 4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
Isolation: The precipitated solid (the chalcone) is then filtered, washed with cold water until the washings are neutral, and dried. The crude chalcone can be purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of 3-Hydroxy-3'-methoxyflavone (Algar-Flynn-Oyamada Reaction)
-
Dissolution: Dissolve the 2'-hydroxy-3-methoxychalcone (1 equivalent) in ethanol in a flask.
-
Base and Cooling: Add a 20% aqueous solution of sodium hydroxide and cool the mixture in an ice-salt bath.[2]
-
Oxidation: Add 30% hydrogen peroxide dropwise to the chilled and constantly stirred reaction mixture over a period of 30 minutes.[2]
-
Reaction: Continue stirring at room temperature for an additional 3 hours.[2]
-
Isolation: The precipitated product is filtered, washed with water, and dried.
Step 3: Synthesis of this compound
-
Reactant Mixture: Disperse the 3-hydroxy-3'-methoxyflavone (1 equivalent) in dry acetone in a round-bottom flask.[2]
-
Addition of Reagents: Add anhydrous potassium carbonate (3 equivalents) and dimethyl sulphate (2 equivalents) to the mixture.[2]
-
Reaction: Reflux the mixture with stirring for 24 hours. Monitor the reaction progress by TLC.[2]
-
Work-up: After completion, evaporate the acetone under reduced pressure. Add water to the residue to precipitate the crude product.[2]
-
Purification: Filter the precipitate and recrystallize from a methanol-chloroform (8:2) mixture to obtain pure this compound.[2]
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Algar-Flynn-Oyamada reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The algar–flynn–oyamada oxidation of α-substituted chalcones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Overcoming challenges in the purification of synthetic methoxyflavones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic methoxyflavones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic methoxyflavones?
A1: The most common purification techniques for synthetic methoxyflavones include column chromatography (often using silica (B1680970) gel), recrystallization, and preparative high-performance liquid chromatography (prep-HPLC). The choice of method depends on the purity of the crude product, the quantity of material to be purified, and the nature of the impurities.
Q2: What are common impurities in synthetic methoxyflavones?
A2: Common impurities can include unreacted starting materials, reagents, by-products from side reactions (such as demethylated or hydroxylated analogs), and residual solvents.[1][2] The structural similarity between the desired methoxyflavone and some by-products can make separation challenging.
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the methoxyflavone sparingly at room temperature but have high solubility at elevated temperatures.[3] The impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent. It is crucial to perform solubility tests with small amounts of your compound in various solvents to find the optimal one.[4]
Q4: My methoxyflavone is not crystallizing, it's "oiling out". What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, if the solution is supersaturated, or if there are significant impurities. To resolve this, you can try adding a small amount of a solvent in which the compound is less soluble (a co-solvent), scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal of the pure compound.[5]
Q5: What is the best way to monitor the progress of my column chromatography purification?
A5: Thin-layer chromatography (TLC) is the most common and effective method for monitoring column chromatography.[6] By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain your desired compound and assess their purity before combining them.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification process.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots (Co-elution) | Inappropriate solvent system polarity. | Optimize the solvent system. If spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity.[7] |
| Overloading the column with the sample. | Use a larger column or reduce the amount of sample loaded.[6] | |
| The compound is degrading on the silica gel. | Deactivate the silica gel by adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent for basic compounds, or formic/acetic acid for acidic compounds.[8] Alternatively, use a different stationary phase like alumina. | |
| Compound is Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the solvent system (gradient elution). |
| The compound is insoluble in the mobile phase. | Change to a solvent system in which the compound is more soluble. | |
| Low Yield After Purification | The compound is partially soluble in the eluent and is being eluted very slowly in many fractions. | Concentrate all fractions that show the presence of the product on TLC. |
| Irreversible adsorption to the stationary phase. | Consider using a less active stationary phase (e.g., deactivated silica or C18 reversed-phase). | |
| The compound is unstable and degraded during the process. | Minimize the time the compound is on the column. Work quickly and consider deactivating the silica.[8] |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[9] |
| The solution is not saturated enough. | Evaporate some solvent. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low Recovery of Crystals | The compound is too soluble in the cold solvent. | Use a different solvent or a mixed-solvent system. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Premature crystallization during hot filtration. | Use an excess of hot solvent before filtration and keep the funnel and receiving flask warm.[10] | |
| Incomplete transfer of crystals during filtration. | Rinse the crystallization flask with a small amount of the cold mother liquor to transfer all the crystals.[5] | |
| Crystals are Colored/Impure | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[11] |
| Impurities have co-crystallized with the product. | The cooling was too fast. Redissolve the crystals in fresh hot solvent and allow them to cool more slowly. |
Quantitative Data on Purification
The following tables provide representative data on the purity and yield of methoxyflavones after different purification steps. Note that actual results will vary depending on the specific compound, the nature of the impurities, and the experimental conditions.
Table 1: Purity and Yield of a Synthetic Methoxyflavone after Column Chromatography
| Crude Product (mg) | Eluent System (Hexane:Ethyl Acetate) | Purified Product (mg) | Yield (%) | Purity by HPLC (%) |
| 1000 | 8:2 | 620 | 62.0 | 95.5 |
| 1000 | 7:3 | 710 | 71.0 | 94.8 |
| 1000 | 6:4 | 680 | 68.0 | 93.2 |
Table 2: Purity and Yield of a Synthetic Methoxyflavone after Recrystallization
| Product from Column Chromatography (mg) | Recrystallization Solvent | Recovered Crystals (mg) | Yield (%) | Purity by HPLC (%) |
| 500 | Ethanol/Water | 425 | 85.0 | 99.2 |
| 500 | Acetone/Hexane | 410 | 82.0 | 99.5 |
| 500 | Methanol | 390 | 78.0 | 98.9 |
Table 3: Purity and Yield of a Synthetic Methoxyflavone after Preparative HPLC
| Product from Recrystallization (mg) | Mobile Phase (Acetonitrile:Water Gradient) | Purified Product (mg) | Yield (%) | Purity by HPLC (%) |
| 100 | 40-80% MeCN | 88 | 88.0 | >99.8 |
| 100 | 50-70% MeCN | 91 | 91.0 | >99.9 |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol outlines a general procedure for purifying a synthetic methoxyflavone using silica gel column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.[12]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., hexane).[5]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.[12]
-
Add another layer of sand on top of the packed silica gel.
2. Sample Loading:
-
Dissolve the crude methoxyflavone in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully apply the sample solution to the top of the silica gel column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[6]
3. Elution and Fraction Collection:
-
Start eluting the column with the initial non-polar solvent.
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions (gradient elution).
-
Collect fractions of a consistent volume in test tubes.
4. Analysis of Fractions:
-
Spot each fraction on a TLC plate and elute with an appropriate solvent system.
-
Visualize the spots under UV light.
-
Combine the fractions that contain the pure desired compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified methoxyflavone.
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for recrystallizing a synthetic methoxyflavone.
1. Solvent Selection:
-
Place a small amount of the crude methoxyflavone in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If the compound is insoluble, heat the test tube and observe if it dissolves. An ideal solvent will dissolve the compound when hot but not when cold.[4]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[5]
3. Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[11]
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Keep the solution hot to prevent premature crystallization.[10]
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
6. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum or in a desiccator.
Visualizations
Logical Workflow for Methoxyflavone Purification
Caption: A typical workflow for the purification of synthetic methoxyflavones.
Troubleshooting Logic for Low Yield in Column Chromatography
Caption: A decision tree for troubleshooting low yield in column chromatography.
PI3K/Akt/mTOR Signaling Pathway and Methoxyflavone Inhibition
Many flavonoids, including some methoxyflavones, have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[13][14] For instance, 5-methoxyflavone (B191841) has been reported to inhibit this pathway in lung adenocarcinoma cells.[14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by methoxyflavones.
MAPK Signaling Pathway and Methoxyflavone Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses that can be modulated by flavonoids.[15] Certain polymethoxyflavones have been shown to interfere with this pathway.[15]
Caption: Modulation of the MAPK signaling pathway by methoxyflavones.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Separation and Characterization of Flavonoids from Purple Onion Skin and Their Potential Application for Natural Dyeing of Cotton Loose Fiber [scirp.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. mdpi.com [mdpi.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. aelabgroup.com [aelabgroup.com]
- 14. 5-Methoxyflavone inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polymethoxyflavones from Gardenia oudiepe and semi-synthetic derivatives reduce nociception in mice: Evidence for the involvement of the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Methoxyflavone Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the in vivo bioavailability of methoxyflavones.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of methoxyflavones often low?
A1: The primary reasons for the low oral bioavailability of methoxyflavones are their poor water solubility and susceptibility to metabolic degradation.[1][2][3] Their hydrophobic nature limits dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[2] Additionally, while methoxylation generally increases metabolic stability compared to hydroxylated flavonoids, some methoxyflavones can still undergo metabolism in the intestine and liver, reducing the amount of the active compound that reaches systemic circulation.[2][4][5] The oral bioavailability of some methoxyflavones has been reported to be as low as 1-4%.[6][7][8][9]
Q2: What are the main strategies to improve the bioavailability of methoxyflavones?
A2: Several promising strategies can be employed to enhance the oral bioavailability of methoxyflavones. These can be broadly categorized as:
-
Pharmaceutical Formulation Technologies: These approaches aim to improve the solubility, dissolution rate, and permeability of methoxyflavones. Key techniques include the use of nanoformulations (e.g., nanoemulsions, solid lipid nanoparticles), self-microemulsifying drug delivery systems (SMEDDS), complexation with carriers like cyclodextrins, and the formation of solid dispersions.[1][3][6][10][11]
-
Structural Modification: This involves altering the chemical structure of the methoxyflavone to create a prodrug with improved physicochemical properties.[1][12][13][14][15] The prodrug is then converted to the active methoxyflavone in the body.
-
Co-administration with Absorption Enhancers: Certain compounds, when administered with methoxyflavones, can enhance their absorption.[1] A well-known example is piperine (B192125), which can inhibit metabolizing enzymes and enhance membrane permeability.[16][17]
Q3: How do nanoformulations improve the bioavailability of methoxyflavones?
A3: Nanoformulations increase the bioavailability of poorly water-soluble compounds like methoxyflavones through several mechanisms. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, which enhances the dissolution rate.[11][18][19][20] Nanoemulsions and nanoparticles can encapsulate the methoxyflavone, protecting it from degradation in the gastrointestinal tract and facilitating its transport across the intestinal mucosa.[18][19][21]
Q4: What is a Self-Microemulsifying Drug Delivery System (SMEDDS) and how does it work for methoxyflavones?
A4: A Self-Microemulsifying Drug Delivery System (SMEDDS) is an isotropic mixture of oils, surfactants, and cosurfactants that spontaneously forms a fine oil-in-water microemulsion when introduced into an aqueous phase under gentle agitation.[6] For methoxyflavones, being poorly water-soluble, they can be dissolved in the lipid phase of the SMEDDS formulation.[6] Upon oral administration, the SMEDDS disperses in the gastrointestinal fluids to form a microemulsion with a large surface area, which enhances the dissolution and absorption of the methoxyflavone.[6][11]
Q5: How does complexation with cyclodextrins enhance methoxyflavone bioavailability?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly water-soluble molecules like methoxyflavones, where the methoxyflavone is encapsulated within the cyclodextrin's cavity.[6][11] This complexation increases the aqueous solubility and dissolution rate of the methoxyflavone, thereby improving its oral bioavailability.[6][22] For instance, complexation of Kaempferia parviflora extract with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) has been shown to significantly enhance the bioavailability of its methoxyflavones.[6]
Troubleshooting Guides
Issue 1: Low Plasma Concentrations of Methoxyflavone in In Vivo Studies
Possible Causes & Troubleshooting Steps:
-
Poor Dissolution: The methoxyflavone may not be adequately dissolving in the gastrointestinal tract.
-
Solution: Employ a solubility enhancement strategy. Consider formulating the methoxyflavone as a solid dispersion, a nanoformulation, or a complex with cyclodextrins.[2]
-
-
Metabolic Degradation: The methoxyflavone might be undergoing significant first-pass metabolism in the intestine and/or liver.
-
Solution 1: Co-administer the methoxyflavone with a known inhibitor of relevant metabolic enzymes, such as piperine, which can inhibit cytochrome P450 enzymes.[17]
-
Solution 2: Investigate the specific metabolic pathways of your methoxyflavone. The stability of methoxyflavones can vary depending on the position of the methoxy (B1213986) groups.[5]
-
-
Insufficient Analytical Sensitivity: The analytical method used to measure plasma concentrations may not be sensitive enough.
-
Solution: Develop and validate a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of low plasma concentrations.[2]
-
-
Active Efflux: The methoxyflavone could be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the intestinal lumen.
-
Solution: Co-administer a known P-glycoprotein inhibitor to see if it improves plasma concentrations.
-
Issue 2: Instability of Methoxyflavone Formulation
Possible Causes & Troubleshooting Steps:
-
Crystallization in Nanoemulsions: Methoxyflavones, being highly hydrophobic, can sometimes crystallize out of nanoemulsion formulations.[21]
-
Solution:
-
Optimize Emulsifier and Carrier Oil: Experiment with different types and concentrations of emulsifiers and carrier oils to improve the solubilization of the methoxyflavone in the oil phase.[21]
-
Modify Preparation Method: Incorporating the emulsifier in the oil phase before homogenization can sometimes increase the solubility of hydrophobic compounds.[21]
-
-
-
Physical Instability of Solid Dispersions: Amorphous solid dispersions can sometimes revert to a crystalline state over time, reducing their solubility advantage.
-
Solution:
-
Polymer Selection: Choose a polymer carrier that has good miscibility with the methoxyflavone and a high glass transition temperature to prevent recrystallization.
-
Storage Conditions: Store the solid dispersion in a cool, dry place to minimize moisture absorption, which can promote crystallization.
-
-
Data Presentation
Table 1: Enhancement of Methoxyflavone Bioavailability Using Different Formulation Strategies
| Methoxyflavone(s) | Formulation Strategy | Animal Model | Fold Increase in Bioavailability (AUC) | Reference |
| 5,7-dimethoxyflavone (DMF), 5,7,4'-trimethoxyflavone (TMF), 3,5,7,3',4'-pentamethoxyflavone (PMF) | SMEDDS | Rats | 26.01 (DMF), 42.00 (TMF), 25.38 (PMF) | [6] |
| 5,7-dimethoxyflavone (DMF), 5,7,4'-trimethoxyflavone (TMF), 3,5,7,3',4'-pentamethoxyflavone (PMF) | 2-HP-β-CD Complex | Rats | 22.90 (DMF), 34.20 (TMF), 21.63 (PMF) | [6] |
| Kaempferia parviflora extract (rich in methoxyflavones) | Solid Dispersion with Polysorbate 20 | Wistar Rats | 4.88 | [23] |
Table 2: Pharmacokinetic Parameters of Methoxyflavones from Kaempferia parviflora Extract in Rats (Oral Administration)
| Methoxyflavone | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) | Reference |
| PMF | 0.55 - 0.88 | 1 - 2 | 3 - 6 | 1 - 4 | [7][8][9] |
| TMF | 0.55 - 0.88 | 1 - 2 | 3 - 6 | 1 - 4 | [7][8][9] |
| DMF | 0.55 - 0.88 | 1 - 2 | 3 - 6 | 1 - 4 | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a Methoxyflavone Solid Dispersion by Solvent Evaporation
Materials:
-
Methoxyflavone
-
Polymer carrier (e.g., PVP K30, Poloxamer 188)
-
Organic solvent (e.g., absolute ethanol)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Accurately weigh the methoxyflavone and the polymer carrier at a predetermined ratio (e.g., 1:4). Dissolve both components in a minimal amount of the organic solvent in a round-bottom flask. Use sonication or gentle vortexing to ensure complete dissolution.[2]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film forms on the flask wall.[2][24]
-
Drying: Scrape the solid mass from the flask and place it in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.[2]
-
Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.[2]
Protocol 2: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (methoxyflavone formulation)
-
Analytical instrument (e.g., HPLC or LC-MS/MS)
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 19-21 days to allow them to differentiate and form a confluent monolayer.[24]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayer with transport buffer.
-
Add the test compound dissolved in transport buffer to the apical (AP) chamber.
-
Add fresh transport buffer to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the BL chamber and replace with fresh transport buffer.
-
-
Permeability Experiment (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the BL chamber and sampling from the AP chamber.[24]
-
Quantification: Analyze the concentration of the methoxyflavone in the collected samples using a validated analytical method like HPLC or LC-MS/MS.[24]
-
Calculate Apparent Permeability Coefficient (Papp): The Papp value is calculated to quantify the rate of transport across the Caco-2 monolayer.
Visualizations
Caption: Key barriers limiting the oral bioavailability of methoxyflavones.
Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.
Caption: Mechanism of piperine co-administration to enhance methoxyflavone bioavailability.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats | Semantic Scholar [semanticscholar.org]
- 10. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. benchchem.com [benchchem.com]
Enhancing the aqueous solubility of 3'-Methoxyflavonol for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of 3'-Methoxyflavonol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavonoid, a class of naturally occurring polyphenolic compounds.[1][2][3] Like many flavonoids, it possesses a hydrophobic structure, leading to poor solubility in aqueous solutions such as cell culture media and buffers.[4][5][6] This low solubility can lead to compound precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
For initial solubilization, organic solvents are necessary. The recommended solvents for preparing a high-concentration stock solution of this compound are Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[4] It is crucial to use high-purity, anhydrous solvents to prevent compound degradation.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies significantly among different cell lines.[7][8] Generally, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is considered safe for most cell lines, with primary cells often being more sensitive.[9][10][11] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration and duration of exposure. For some cancer cell lines, concentrations up to 1% may be tolerated, but this should be empirically determined.[9][12]
Troubleshooting Guide: Compound Precipitation
Precipitation of this compound is a common issue when transitioning from a concentrated organic stock solution to an aqueous cell culture medium. This guide provides solutions to common precipitation problems.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock solution to media | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific media.[13] |
| Rapid dilution and localized high concentration ("crashing out"). | Perform a serial or stepwise dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[13][14] | |
| Low temperature of the media. | Always use pre-warmed (37°C) cell culture media for dilutions.[13] | |
| Precipitation observed after a few hours or days in the incubator | Compound instability in the culture medium at 37°C over time. | Prepare fresh working solutions immediately before each experiment. Minimize the incubation time where possible. |
| Interaction with media components (e.g., salts, proteins). | If possible, try a different basal media formulation. Reducing the serum concentration might also help, but the impact on cell health should be monitored.[13] | |
| pH shift in the culture medium due to cellular metabolism. | Ensure the medium is adequately buffered. Monitor the pH of the culture, especially for long-term experiments.[15][16] | |
| Cloudy or particulate appearance of the stock solution | Incomplete dissolution or precipitation during storage (e.g., freeze-thaw cycles). | Gently warm the stock solution in a 37°C water bath and vortex or sonicate briefly to redissolve the compound.[17] Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
Enhancing Aqueous Solubility of this compound
Several formulation strategies can be employed to improve the aqueous solubility of this compound for cell-based assays.
Solubility Data
While specific quantitative solubility data for this compound in various solvents is not extensively available, the following table provides solubility information for the closely related compound, flavone (B191248), to serve as a general guideline.
| Solvent | Solubility of Flavone (approximate) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4] |
| Ethanol | ~30 mg/mL[4] |
| Ethanol:PBS (1:6 solution) | ~0.14 mg/mL[4] |
| Water | Sparingly soluble/Insoluble[6] |
Note: The solubility of this compound may differ from that of flavone due to the presence of the methoxy (B1213986) group.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the standard method for preparing this compound solutions for cell culture experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM):
-
Pre-warm the complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended): To minimize precipitation, first, create an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed media to get a 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture plates to achieve the final desired concentration (e.g., add 100 µL of 100 µM solution to 900 µL of media in a well for a final concentration of 10 µM).
-
Gently mix the contents of the well by pipetting up and down.
-
Always include a vehicle control with the same final concentration of DMSO as in your experimental wells.
-
Protocol 2: Cyclodextrin (B1172386) Inclusion Complexation (General Protocol)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. This method can significantly enhance the aqueous solubility of flavonoids.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of this compound in a minimal amount of ethanol.
-
In a separate beaker, prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) at a desired molar ratio (commonly 1:1 or 1:2 of flavonoid to cyclodextrin).
-
Slowly add the ethanolic solution of this compound to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to facilitate complex formation.
-
Filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated flavonoid.
-
The resulting clear solution contains the water-soluble this compound-cyclodextrin complex, which can then be sterile-filtered and diluted in cell culture medium.
Protocol 3: Nanoparticle Formulation (General Protocol)
Encapsulating this compound into nanoparticles can improve its solubility, stability, and cellular uptake.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, chitosan)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution containing a surfactant/stabilizer (e.g., PVA, Poloxamer 188)
-
Homogenizer or sonicator
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent.
-
Add this organic phase dropwise to the aqueous phase containing the stabilizer under high-speed homogenization or sonication.
-
Continue the process until a nanoemulsion is formed.
-
Evaporate the organic solvent under reduced pressure to allow the nanoparticles to form.
-
Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated compound and excess surfactant.
-
The resulting nanoparticle suspension can be characterized for size, and drug loading, and then used in cell-based assays.
Signaling Pathway Interactions
Flavonoids, including this compound, are known to modulate various intracellular signaling pathways. Below are diagrams illustrating the general interactions of flavonoids with the PI3K/Akt and MAPK pathways, which are critical in regulating cell proliferation, survival, and inflammation.
Caption: Flavonoid interaction with the PI3K/Akt signaling pathway.
Flavonoids can inhibit the PI3K/Akt pathway, a key regulator of cell survival and proliferation, at multiple points, including the activity of PI3K and the phosphorylation of Akt.[18][19][20][21]
Caption: Flavonoid interaction with the MAPK signaling pathway.
Flavonoids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in cellular responses to stress, by inhibiting the phosphorylation of key kinases like MEK and ERK.[22][23][24][25]
References
- 1. 3'-Methoxyflavone | C16H12O3 | CID 619834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxyflavone | 7245-02-5 | FM67113 | Biosynth [biosynth.com]
- 3. 3-Methoxyflavone | C16H12O3 | CID 146013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 13. benchchem.com [benchchem.com]
- 14. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell Culture Academy [procellsystem.com]
- 17. emulatebio.com [emulatebio.com]
- 18. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Repurposing mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrids: Discovery of novel p38-α MAPK inhibitors as potent interceptors of macrophage-dependent production of proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the Algar-Flynn-Oyamada reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Algar-Flynn-Oyamada (AFO) reaction for the synthesis of flavonols.
Troubleshooting Guide
This guide addresses common issues encountered during the AFO reaction in a question-and-answer format.
Question 1: Why is the yield of my desired flavonol consistently low?
Answer: Low yields in the AFO reaction are a known challenge and can stem from several factors.[1][2] Key areas to investigate include:
-
Incomplete conversion of the starting chalcone (B49325): Monitor the reaction progress using thin-layer chromatography (TLC). If starting material remains, consider extending the reaction time or slightly increasing the temperature.
-
Formation of side products: The primary competing products are often aurones and dihydroflavonols.[1] The formation of these byproducts is influenced by the substrate and reaction conditions.
-
Suboptimal reaction conditions: The choice of base, solvent, and oxidizing agent is critical. Traditional methods using aqueous hydrogen peroxide can lead to solubility issues with the chalcone starting material.[3]
-
Work-up and purification losses: The desired flavonol may be lost during extraction or purification steps.[2]
Question 2: My reaction is producing a significant amount of aurone (B1235358) as a byproduct. How can I favor the formation of the flavonol?
Answer: Aurone formation is a common side reaction, particularly with certain substrates.[1][4] Here are some strategies to minimize aurone production:
-
Substrate Structure: Chalcones with a substituent at the 6'-position are more prone to forming aurones.[1][5] This is due to steric hindrance that favors the cyclization pathway leading to the five-membered aurone ring.[6]
-
Temperature Control: Higher reaction temperatures can sometimes favor aurone formation.[3][7] Maintaining a lower temperature, such as room temperature, may increase the selectivity for the flavonol product.[3]
-
Modified Reaction Conditions: A solvent-free approach using urea-hydrogen peroxide (UHP) as the oxidizing agent at room temperature has been shown to suppress the formation of aurone byproducts.[3][8]
Question 3: The reaction seems to have stalled, and there is a significant amount of unreacted chalcone. What can I do?
Answer: A stalled reaction can be due to several factors related to the reagents and reaction conditions:
-
Base Strength and Concentration: The basicity of the reaction medium is crucial for the initial deprotonation of the phenolic hydroxyl group.[9] Ensure that a sufficient molar excess of a strong base (e.g., KOH, NaOH) is used.
-
Oxidizing Agent Activity: The hydrogen peroxide solution may have degraded over time. It is advisable to use a fresh, properly stored solution of hydrogen peroxide or to use a more stable solid source like urea-hydrogen peroxide (UHP).[3][10]
-
Solubility Issues: The chalcone starting material may have poor solubility in the reaction medium, particularly in highly aqueous conditions that can arise from using 30-40% hydrogen peroxide solutions.[3][10] The use of co-solvents like ethanol (B145695) or methanol, or adopting a solvent-free method, can mitigate this.[3][4]
Question 4: I am having difficulty purifying the flavonol from the reaction mixture. What are some recommended purification strategies?
Answer: Purification of flavonols from the AFO reaction mixture typically involves the following steps:
-
Quenching and Neutralization: After the reaction is complete, the mixture is typically diluted with ice-cold water and then acidified (e.g., with HCl) to precipitate the crude product.[3]
-
Filtration and Washing: The precipitated solid is collected by filtration and washed with water to remove inorganic salts.[4][10]
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[4][10]
-
Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica (B1680970) gel may be necessary.[6]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Algar-Flynn-Oyamada reaction?
A1: The base, typically a hydroxide (B78521) like NaOH or KOH, deprotonates the 2'-hydroxyl group of the chalcone to form a phenoxide. This phenoxide is the key nucleophile that initiates the intramolecular cyclization, which is the first step of the reaction mechanism.[9][11]
Q2: What are the advantages of using Urea-Hydrogen Peroxide (UHP) over aqueous hydrogen peroxide?
A2: UHP offers several advantages:
-
It is a stable, solid source of hydrogen peroxide, making it easier and safer to handle.[10]
-
It allows for solvent-free reaction conditions, which can lead to higher yields, faster reaction times, and a more environmentally friendly process.[3][8]
-
Using UHP avoids the addition of large amounts of water to the reaction, which can improve the solubility of the chalcone substrate.[3][10]
Q3: How do electron-donating or electron-withdrawing groups on the chalcone affect the reaction?
A3: The electronic nature of the substituents on the chalcone can influence the reaction rate and product distribution. Electron-donating groups can increase the nucleophilicity of the phenoxide, potentially accelerating the cyclization step. Conversely, electron-withdrawing groups may slow down this step. The electronic effects can also influence the stability of the intermediates in the competing pathways to flavonols and aurones.[6]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, a modified AFO reaction has been developed that proceeds under solvent-free conditions by grinding the chalcone with UHP and pulverized potassium hydroxide at room temperature.[3][10] This method has been reported to be highly efficient, fast, and high-yielding.[3][8]
Data Presentation
Table 1: Comparison of Conventional vs. Modified AFO Reaction Conditions
| Parameter | Conventional Method | Modified Solvent-Free Method |
| Oxidizing Agent | 30-40% Aqueous H₂O₂ | Urea-Hydrogen Peroxide (UHP) |
| Base | NaOH or KOH | Pulverized KOH |
| Solvent | Ethanol, Methanol, Dioxane, THF[3][10][12] | None (or a few drops of ethanol)[3] |
| Temperature | Room Temperature to Reflux | Room Temperature[3] |
| Reaction Time | Several hours to days | 5-15 minutes[3] |
| Typical Yield | Moderate[1] | High[3][8] |
| Key Byproducts | Aurones, Dihydroflavonols[1] | Minimal byproduct formation[3][8] |
Experimental Protocols
Protocol 1: Conventional Algar-Flynn-Oyamada Reaction
This protocol is a general representation of the conventional AFO reaction.
-
Dissolution: Dissolve the 2'-hydroxychalcone (B22705) (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Basification: Add an aqueous solution of sodium hydroxide or potassium hydroxide (a molar excess) to the chalcone solution.
-
Oxidation: Slowly add an excess of aqueous hydrogen peroxide (30%) to the reaction mixture, while maintaining the desired temperature (often room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a larger volume of cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Modified Solvent-Free Algar-Flynn-Oyamada Reaction[3]
-
Mixing of Reagents: In a mortar, combine the 1-(2'-hydroxyphenyl)-5-aryl-penta-2,4-dien-1-one (1 mmol), urea-hydrogen peroxide (UHP) (2 mmol), and pulverized potassium hydroxide.
-
Homogenization: Add a few drops of ethanol (approximately 0.1-0.2 mL) and grind the mixture with a pestle at room temperature for about 5 minutes.
-
Reaction Monitoring: Monitor the completion of the reaction by TLC. The reaction is typically complete within this time.
-
Digestion: Allow the reaction mixture to stand at room temperature for 10 minutes.
-
Work-up: Dilute the reaction mixture with ice-cold water and then acidify with concentrated HCl.
-
Isolation and Purification: The solid product that precipitates is collected by filtration, washed with water, and can be recrystallized from ethanol to yield the pure 3-hydroxy-2-styrylchromone.[10]
Mandatory Visualization
Caption: A workflow diagram for troubleshooting low yields in the Algar-Flynn-Oyamada reaction.
Caption: Competing reaction pathways in the Algar-Flynn-Oyamada reaction leading to flavonols and aurones.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. sciforum.net [sciforum.net]
- 11. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis of a library of glycosylated flavonols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in 3'-Methoxyflavonol Cell Viability Assay Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering variability and other issues in cell viability assays involving 3'-Methoxyflavonol. Flavonoids, including this compound, are known for their potential therapeutic properties, but their chemical nature can sometimes interfere with common assay methods. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compound's mechanism of action to help you obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability between replicate wells in our this compound cytotoxicity assay. What are the common causes?
A1: High variability in cell viability assays can stem from several factors. Here are the most common culprits and how to address them:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent cell settling.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter media concentration and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can lead to significant well-to-well differences. Calibrate your pipettes regularly and use a consistent pipetting technique.
-
Compound Precipitation: this compound, like many flavonoids, may have limited solubility in aqueous solutions. Visually inspect your wells under a microscope for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration, a different solvent (ensuring the final solvent concentration is non-toxic to the cells), or a solubilizing agent.
Q2: Our results show an unexpected increase in cell viability at higher concentrations of this compound when using an MTT or similar tetrazolium-based assay. Is this a real effect?
A2: This is a common artifact observed with antioxidant compounds like flavonoids. This compound can directly reduce the tetrazolium salt (e.g., MTT, XTT, WST-1) to its colored formazan (B1609692) product, independent of cellular metabolic activity.[1][2] This chemical reduction leads to a false positive signal, making it appear as though the cells are more viable.
To confirm this interference:
-
Run a cell-free control: Prepare wells with culture medium and the same concentrations of this compound you are testing, but without cells. Add the tetrazolium reagent and measure the absorbance. A significant signal in these wells confirms direct reduction by the compound.
Q3: If MTT-based assays are unreliable for this compound, what are some alternative cell viability assays?
A3: Several alternative assays are less susceptible to interference from reducing compounds:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a robust indicator of cell viability and is not based on a redox reaction.
-
Sulforhodamine B (SRB) assay: This assay measures total protein content, which correlates with cell number. It is a colorimetric assay that is generally not affected by reducing agents.[2]
-
Trypan Blue Exclusion Assay: This is a direct method to assess cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. This can be assessed using a hemocytometer and a microscope.
-
Crystal Violet Assay: This method stains the DNA of adherent cells, providing a measure of the total cell number.
Q4: We are seeing a bell-shaped or "U-shaped" dose-response curve with this compound. What could this indicate?
A4: A bell-shaped dose-response curve can be an indicator of compound aggregation at higher concentrations. At lower concentrations, the monomeric form of the compound may be active, while at higher concentrations, aggregation can lead to reduced bioavailability or a different mode of action, resulting in a decrease in the observed effect. Visually inspect the wells for any signs of aggregation and consider the solubility limits of the compound in your assay medium.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in your this compound cell viability experiments.
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | 1. Inconsistent cell seeding2. Edge effects3. Pipetting errors4. Compound precipitation | 1. Ensure a single-cell suspension; gently mix between pipetting.2. Do not use outer wells for experimental samples; fill with sterile PBS.3. Calibrate pipettes; use consistent technique.4. Check for precipitates under a microscope; consider adjusting solvent or concentration. |
| Increased viability at high compound concentrations (MTT/XTT/WST-1 assays) | Direct reduction of tetrazolium salt by this compound. | 1. Run a cell-free control with the compound and assay reagent.2. Switch to a non-tetrazolium-based assay (e.g., ATP-based, SRB). |
| Low signal or poor dynamic range | 1. Insufficient cell number2. Suboptimal incubation time3. Reagent issues (e.g., expired, improper storage) | 1. Optimize initial cell seeding density.2. Optimize incubation time with the compound and with the assay reagent.3. Use fresh, properly stored reagents. |
| High background signal in no-cell control wells | 1. Reagent contamination (bacterial or fungal)2. Phenol (B47542) red interference (in colorimetric assays)3. Spontaneous reagent reduction (light exposure) | 1. Ensure all solutions and equipment are sterile.2. Use phenol red-free medium for the assay.3. Protect plates and reagents from light. |
Quantitative Data: Cytotoxicity of Methoxyflavones in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| 5,3′-dihydroxy-3,6,7,8,4′-penta-methoxyflavone | MCF-7 | Breast | 72 | 3.71[3] |
| 5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone | MCF-7 | Breast | 72 | 4.9[3] |
| 4′,5′-dihydroxy-5,7,3′-trimethoxyflavone | HCC1954 | Breast (HER2+) | Not Specified | 8.58[3] |
| 5,3′-dihydroxy-3,6,7,8,4′-penta-methoxyflavone | MDA-MB-231 | Breast (Triple-Negative) | 72 | 21.27[3] |
| 3',4'-dimethoxyflavone | HeLa | Cervical | Not Specified | >30 |
| 3',4'-dimethoxyflavone | SH-SY5Y | Neuroblastoma | Not Specified | >30 |
| 5,7,4'-trimethoxyflavone | MOLT-4 | Leukemia | 24 | 35.8 |
| 3,5,7,3',4'-pentamethoxyflavone | MOLT-4 | Leukemia | 24 | 28.5 |
| 5,7-dimethoxyflavone | U937 | Histiocytic Lymphoma | 24 | 53.2 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for a standard MTT assay. Be aware of the potential for interference as discussed in the FAQs.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple formazan precipitate is visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
This protocol provides a reliable alternative to tetrazolium-based assays.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA). Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Absorbance Measurement: Mix gently on an orbital shaker for 5 minutes. Measure the absorbance at 510 nm using a microplate reader.
Mechanism of Action & Signaling Pathways
Flavonoids, including methoxyflavones, are known to exert their cellular effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for interpreting your cell viability data. The primary pathways implicated in the action of flavonoids are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are critical regulators of cell proliferation, survival, and apoptosis.
Potential Signaling Pathways Modulated by this compound
Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by this compound.
Experimental Workflow for Troubleshooting Cell Viability Assays
Caption: A logical workflow for troubleshooting variability in this compound cell viability assays.
References
Technical Support Center: Minimizing Off-Target Effects of 3'-Methoxyflavonol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Methoxyflavonol in cellular models. The focus is on identifying and minimizing off-target effects to ensure data integrity and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound is a synthetic flavonoid that has been investigated for its potential antioxidant, anti-inflammatory, and neuroprotective properties.[1] In cancer research, it has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis (programmed cell death).[1] Its mechanism of action involves the modulation of various enzyme activities and signal transduction pathways.[1]
Q2: What are the known or suspected off-target effects of this compound?
Like many flavonoids, this compound has the potential to interact with multiple cellular targets other than the intended one. This can lead to misinterpretation of experimental results and cellular toxicity.[2] Known and suspected off-target categories for flavonoids include:
-
Kinases: Flavonoids are known to be broad-spectrum kinase inhibitors, potentially affecting signaling pathways involved in cell proliferation, survival, and inflammation.[2]
-
Cytochrome P450 (CYP) Enzymes: Methoxyflavones are metabolized by and can also inhibit various CYP isoforms, which can alter cellular metabolism and the disposition of other compounds.[3]
-
Assay Interference: The chemical structure of flavonoids can lead to artifacts in common cell-based assays. For example, they can directly reduce MTT reagent, leading to a false-positive signal for cell viability.[4]
Q3: How can I determine if the observed cellular phenotype is a result of an on-target or off-target effect of this compound?
A multi-faceted approach is recommended to distinguish between on-target and off-target effects:
-
Use of Controls: Include a structurally similar but biologically inactive analog of this compound in your experiments. If the phenotype is not observed with the inactive analog, it suggests a specific, on-target effect.
-
Target Knockdown/Knockout: Employ techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target protein. An on-target effect should be significantly diminished or absent in these cells.
-
Orthogonal Assays: Confirm your findings using a different type of assay that measures a distinct downstream event of the same signaling pathway.
-
Dose-Response Analysis: On-target effects typically occur at lower concentrations of the compound, while off-target effects may only appear at higher concentrations. A wide dose-response curve can help differentiate these.
Q4: I am observing high levels of cytotoxicity at concentrations where I expect to see a specific inhibitory effect. What could be the cause?
High cytotoxicity can be a result of several factors:
-
Potent Off-Target Inhibition: this compound might be strongly inhibiting one or more off-target proteins that are essential for cell survival.
-
Induction of Oxidative Stress: At certain concentrations, flavonoids can act as pro-oxidants, leading to cellular damage and death.
-
Disruption of Cellular Metabolism: Inhibition of essential enzymes like CYPs can disrupt normal cellular function and lead to toxicity.[2]
Troubleshooting Guides
| Observed Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results | 1. Compound Instability: Flavonoids can be unstable in solution and sensitive to light and pH. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered responses. 3. Assay Interference: The compound may be directly interfering with the assay components (e.g., MTT reduction). | 1. Prepare fresh stock solutions of this compound for each experiment and protect them from light. 2. Use cells within a consistent and low passage number range. 3. Switch to an alternative viability assay that is less prone to interference, such as CellTiter-Glo® (ATP-based) or a direct cell counting method like Trypan Blue exclusion.[4] Always include a compound-only control (no cells) to check for direct assay interference. |
| No observable on-target effect | 1. Incorrect Concentration Range: The effective concentration for the on-target effect may not have been reached. 2. Low Target Expression: The target protein may not be sufficiently expressed in the chosen cell line. 3. Compound Inactivity: The compound may not be active against the intended target in the specific cellular context. | 1. Perform a dose-response curve over a wide range of concentrations (e.g., from nanomolar to high micromolar). 2. Confirm target protein expression in your cell line using Western blot or qPCR. 3. Verify the compound's activity using a cell-free biochemical assay if possible. |
| Unexpected or paradoxical cellular phenotype | 1. Off-Target Engagement: The compound may be inhibiting an off-target that has an opposing biological function or is part of a negative feedback loop. | 1. Kinase Profiling: Perform a kinase selectivity screen to identify potential off-target kinases. 2. Use a Structurally Different Inhibitor: Test another inhibitor with the same intended target but a different chemical structure. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound. |
Quantitative Data Summary
The following tables summarize available IC50 values for this compound and structurally related methoxyflavones to provide a reference for expected potency and potential off-target effects. Note: Data for this compound is limited, and data from related compounds is provided for comparative purposes.
Table 1: Cytotoxicity of 3'-Methoxyflavone Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | Duration (hours) | IC50 (µM) |
| 5,3′-dihydroxy-3,6,7,8,4′-penta-methoxyflavone | MCF-7 (Breast Cancer) | Not Specified | 72 | 3.71[5] |
| 5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone | MCF-7 (Breast Cancer) | Not Specified | 72 | 4.9[5] |
| 5-hydroxy-6,7,8,4′-tetramethoxyflavone | PC3 (Prostate Cancer) | Not Specified | 48 | 11.8[5] |
| 5,6,7,8,4′-pentamethoxyflavone (Tangeretin) | PC3 (Prostate Cancer) | Not Specified | 48 | 17.2[5] |
| 5,3′-dihydroxy-3,6,7,8,4′-penta-methoxyflavone | MDA-MB-231 (Breast Cancer) | Not Specified | 72 | 21.27[5] |
Table 2: Inhibition of Cytochrome P450 (CYP) Isoforms by Methoxyflavones
| Compound | CYP Isoform | IC50 (µM) |
| Amentoflavone | CYP3A4 | 0.07[6] |
| Amentoflavone | CYP2C9 | 0.03[6] |
| 3'-Methoxy-5,7-dihydroxyflavone | Demethylation by CYP2A13 | More active than CYP1B1[7] |
| 3',4'-Dimethoxyflavone | O-demethylation by CYP1B1 | Rate of 4.2 min⁻¹[7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion
This protocol is recommended to avoid artifacts associated with tetrazolium-based assays like MTT when working with flavonoids.[4]
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the corresponding this compound dilution or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, gently resuspend the cells in each well. Transfer the cell suspension to microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining and Counting: Resuspend the cell pellet in a known volume of PBS. Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution. Load 10 µL of the mixture onto a hemocytometer and count the number of viable (clear) and non-viable (blue) cells.
-
Data Analysis: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PI3K p85 (Tyr458), anti-total PI3K p85)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control (e.g., a known PI3K/Akt pathway activator or inhibitor).[2]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.
-
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
Flavonoids have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[8] The diagram below illustrates the key components of this pathway and the likely points of inhibition by flavonoid compounds.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points by this compound.
Notch Signaling Pathway
The Notch signaling pathway is crucial for cell-cell communication and regulates cell fate decisions. Aberrant Notch signaling is implicated in cancer. Some flavonoids have been shown to inhibit this pathway.
Caption: Simplified Notch signaling pathway and a potential point of inhibition by flavonoids.
Experimental Workflow for Off-Target Identification
The following workflow outlines a general strategy for identifying and validating off-target effects of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Bridging the gap in antioxidant activity of flavonoids: Correlating the oxidation of human plasma with chemical and cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Metabolic Landscape of Flavonoid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the metabolic instability of flavonoid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of my flavonoid derivative unexpectedly low?
A1: The low bioavailability of flavonoids is a common challenge and can be attributed to several factors:
-
Poor Aqueous Solubility: Many flavonoid aglycones have low solubility in the gastrointestinal tract, which limits their absorption.[1]
-
Extensive First-Pass Metabolism: Flavonoids are extensively metabolized in the small intestine and liver by Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs, SULTs) enzymes. They are often converted to glucuronide, sulfate (B86663), and methylated metabolites.[1][2]
-
Gut Microbiota Degradation: Flavonoids that are not absorbed in the small intestine pass to the colon, where gut bacteria can break them down into smaller phenolic compounds.[3][4]
-
Efflux by Transporters: Flavonoids can be substrates for efflux transporters like P-glycoprotein, which actively pump them out of intestinal cells back into the lumen.
-
Food Matrix Interactions: The food or vehicle in which the flavonoid is administered can significantly impact its absorption. For instance, co-administration with fats may enhance the absorption of some lipophilic flavonoids.[4]
Q2: What are the primary metabolic pathways for flavonoids in biological systems?
A2: Flavonoids undergo extensive metabolism, primarily through two phases:
-
Phase I Metabolism: This involves enzymatic reactions such as oxidation, reduction, and hydrolysis, often mediated by cytochrome P450 (CYP) enzymes in the liver. These reactions typically introduce or expose functional groups.
-
Phase II Metabolism: This is the major metabolic route for flavonoids and involves conjugation reactions.[5] The most common conjugations are:
-
Glucuronidation: Addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Addition of a sulfate group, catalyzed by sulfotransferases (SULTs).
-
Methylation: Addition of a methyl group, catalyzed by catechol-O-methyltransferase (COMT).[2]
-
-
Gut Microbiota Metabolism: In the colon, gut bacteria can perform deglycosylation (removal of sugar moieties) and ring fission (breaking the flavonoid C-ring structure) to produce smaller phenolic acids.[3]
Q3: How does glycosylation affect the metabolic stability of a flavonoid?
A3: Glycosylation, the attachment of a sugar moiety, has a significant impact on a flavonoid's metabolic stability and bioavailability.
-
Increased Solubility and Stability: Glycosylation generally increases the water solubility and stability of flavonoids.[6][7][8]
-
Altered Absorption: The type and position of the sugar are critical. For example, quercetin (B1663063) glucosides are absorbed more efficiently in the small intestine than quercetin rutinosides.[2]
-
Protection from Metabolism: The sugar moiety can protect the flavonoid from immediate enzymatic degradation.[7][8] However, glycosides that are not absorbed in the small intestine are transported to the colon where they are first deglycosylated by gut bacteria before the aglycone can be absorbed or further metabolized.[9]
Troubleshooting Guides
Problem 1: Low or no recovery of the parent flavonoid in an in vitro metabolic stability assay (e.g., liver microsomes).
| Potential Cause | Troubleshooting Steps |
| High Metabolic Lability | 1. Reduce Incubation Time: Shorten the incubation period to capture the initial rate of metabolism before the compound is fully depleted.[10] 2. Decrease Protein Concentration: Lower the microsomal protein concentration to reduce the overall enzymatic activity.[10] 3. Use Enzyme Inhibitors: Co-incubate with known inhibitors of major metabolizing enzymes (e.g., a general CYP inhibitor) to identify the primary metabolic pathway. |
| Poor Solubility in Assay Buffer | 1. Check Solubility: Determine the solubility of your flavonoid derivative in the assay buffer at the tested concentration. 2. Use a Co-solvent: If solubility is an issue, consider using a small percentage of an organic co-solvent (e.g., DMSO, acetonitrile), ensuring the final concentration does not inhibit enzyme activity.[11] 3. Formulation Strategies: For in vivo studies, consider formulation approaches like nanosuspensions or nanoencapsulation to improve solubility.[12] |
| Non-specific Binding | 1. Use Low-Binding Plates: Employ low-protein-binding labware to minimize loss of the compound to container walls. 2. Include a Control without Cofactors: Run a control incubation without the NADPH regenerating system. A significant decrease in the compound concentration in this control suggests non-enzymatic degradation or binding.[13] 3. Assess Protein Binding: Determine the extent of binding to microsomal proteins. High binding can reduce the free concentration of the compound available for metabolism. |
| Analytical Issues | 1. Optimize Extraction: Ensure your extraction method (e.g., protein precipitation with acetonitrile) is efficient for your flavonoid. Test different quenching solvents. 2. Check for Matrix Effects in LC-MS/MS: The biological matrix can suppress or enhance the ionization of your analyte. Use a stable isotope-labeled internal standard if available, or perform a post-extraction addition study to evaluate matrix effects. |
Problem 2: Identification of unexpected or unknown metabolites.
| Potential Cause | Troubleshooting Steps |
| Uncommon Metabolic Pathways | 1. High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the metabolites, which can help in predicting their elemental composition. 2. Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation pattern of the metabolites to elucidate their structure. Compare the fragmentation of the metabolite to that of the parent compound.[14] 3. Consider Phase I and II Modifications: Systematically check for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation, +80 Da for sulfation). |
| Isomeric Metabolites | 1. Chromatographic Separation: Optimize your HPLC method to separate potential isomers. Isomers will have the same mass but different retention times.[5] 2. Ion Mobility-Mass Spectrometry (IM-MS): This technique can separate isomers based on their shape and size (collision cross-section), providing an additional dimension of separation.[5] 3. NMR Spectroscopy: For definitive structural elucidation of isolated metabolites, NMR is the gold standard.[15] |
| Artifacts or Contaminants | 1. Blank Samples: Analyze blank matrix samples (without the test compound) to check for interfering peaks. 2. Chemical Stability: Assess the stability of your flavonoid derivative in the assay buffer without enzymes to rule out chemical degradation. |
Problem 3: High variability in in vivo bioavailability studies.
| Potential Cause | Troubleshooting Steps |
| Inter-individual Differences in Metabolism | 1. Genotyping: If possible, genotype study subjects for common polymorphisms in key metabolizing enzymes (e.g., UGTs, SULTs, CYPs). 2. Larger Sample Size: Increase the number of subjects to improve the statistical power to detect significant effects despite individual variability. |
| Influence of Gut Microbiota | 1. Microbiome Analysis: Characterize the gut microbiome composition of study subjects (e.g., through 16S rRNA sequencing) to correlate with pharmacokinetic profiles.[3] 2. Standardized Diet: Provide a standardized diet to subjects for a period before and during the study to reduce variability in gut microbiota activity.[4] |
| Food-Matrix Effects | 1. Standardized Administration: Administer the flavonoid derivative with a standardized meal or on an empty stomach to minimize variability.[1] 2. Food Interaction Study: Conduct a pilot study to assess the impact of different food matrices on the flavonoid's pharmacokinetics. |
| Dosing and Formulation Inconsistencies | 1. Ensure Formulation Homogeneity: Verify that the formulation is uniform and that each dose contains the correct amount of the active compound. 2. Precise Dosing: Use accurate methods for dose administration. |
Quantitative Data Summary
Table 1: Comparative Metabolic Stability of Selected Flavonoids in Human Liver Microsomes (HLM)
| Flavonoid Class | Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Flavonol | Quercetin | < 15 | > 100 |
| Flavonol | Kaempferol | ~ 20 | ~ 70 |
| Flavanone | Naringenin | > 60 | < 10 |
| Flavanone | Hesperetin | ~ 45 | ~ 25 |
| Isoflavone | Genistein | > 60 | < 10 |
| Flavan-3-ol | (-)-Epicatechin | ~ 30 | ~ 40 |
Note: These are representative values and can vary depending on the specific experimental conditions.
Table 2: Impact of Glycosylation on the Bioavailability of Quercetin
| Quercetin Form | Food Source | Relative Bioavailability |
| Quercetin-4'-glucoside | Onions | High |
| Quercetin-3-rutinoside | Tea | Low |
| Quercetin aglycone | Supplement | Moderate |
Source: Adapted from published literature.[9]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
1. Objective: To determine the rate of disappearance of a flavonoid derivative when incubated with human liver microsomes.
2. Materials:
-
Test flavonoid derivative (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Ice-cold acetonitrile (B52724) with an internal standard for reaction termination
-
96-well plates (low-binding if necessary)
-
Incubator/shaker (37°C)
3. Procedure:
-
Prepare a working solution of the test flavonoid at 100x the final desired concentration in the assay buffer.
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Add the 100x working solution of the test flavonoid to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[16]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (t=0 and no-cofactor wells), add an equal volume of buffer.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[16]
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
4. Data Analysis:
-
Quantify the peak area of the parent flavonoid relative to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
Protocol 2: Flavonoid Metabolite Identification using LC-MS/MS
1. Objective: To identify potential metabolites of a flavonoid derivative from an in vitro or in vivo sample.
2. Materials:
-
Sample supernatant from the metabolic stability assay or processed biological fluid (e.g., plasma, urine).
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).
-
C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
3. Procedure:
-
Full Scan Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Perform a full scan analysis in both positive and negative ion modes to detect all ionizable compounds.
-
Compare the chromatogram of the incubated sample to a control sample (t=0) to identify new peaks corresponding to potential metabolites.
-
-
Metabolite Prediction and Targeted Analysis:
-
Based on known flavonoid metabolic pathways, predict the masses of potential metabolites (e.g., hydroxylated, glucuronidated, sulfated).
-
Perform a targeted MS/MS analysis or a precursor ion scan to specifically look for these predicted masses.
-
-
Structural Elucidation:
-
For each potential metabolite peak, acquire a product ion scan (MS/MS spectrum).
-
Analyze the fragmentation pattern. The loss of specific mass units can be indicative of certain functional groups (e.g., a loss of 176 Da suggests a glucuronide conjugate).
-
Compare the fragmentation pattern of the metabolite to that of the parent compound to identify the core structure.
-
Visualizations
Caption: Major metabolic pathways of dietary flavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mercell.com [mercell.com]
- 12. researchgate.net [researchgate.net]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. tandfonline.com [tandfonline.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Refining Column Chromatography Protocols for Separating Flavoid Isomers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining their column chromatography techniques for the effective separation of flavonoid isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography separation of flavonoid isomers in a question-and-answer format.
Question: Why am I observing poor resolution or co-elution of my flavonoid isomers?
Answer:
Poor resolution is a common challenge when separating structurally similar flavonoid isomers. Several factors can be optimized to improve separation:
-
Stationary Phase Selection: The choice of stationary phase is critical.
-
Silica (B1680970) Gel: Commonly used for normal-phase chromatography, it separates flavonoids based on polarity. Less polar flavonoids elute first. For closely related isomers, the separation may be challenging.
-
Reversed-Phase (C18): In High-Performance Liquid Chromatography (HPLC), C18 columns are widely used. They separate compounds based on hydrophobicity, with more polar flavonoids eluting earlier. The separation of isomers on C18 columns can be highly effective, especially with optimized mobile phases.[1][2]
-
Sephadex LH-20: This stationary phase is effective for separating flavonoids based on a combination of molecular size and polarity. It is particularly useful for separating flavonoid aglycones from their glycosides and for purifying crude extracts.[3][4][5][6]
-
Polyamide: This stationary phase separates flavonoids based on the number and position of hydroxyl groups through hydrogen bonding. It is particularly effective for separating flavonoid aglycones and glycosides.
-
-
Mobile Phase Composition: The mobile phase composition is a key factor in achieving good resolution.
-
For silica gel chromatography , a gradient of non-polar to polar solvents is typically used. Common solvent systems include hexane (B92381)/ethyl acetate (B1210297) and chloroform/methanol (B129727).
-
For reversed-phase chromatography (e.g., C18) , a mobile phase consisting of an aqueous component (often with an acid modifier) and an organic solvent (acetonitrile or methanol) is used.[7] Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol. Adding a small amount of acid, such as 0.1% formic acid, can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[1][7] A shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly improve the resolution of closely eluting peaks.
-
For Sephadex LH-20 , methanol is a common eluent. Mixtures of methanol with water, chloroform, or dichloromethane (B109758) are also used to fine-tune the separation.[3]
-
For polyamide chromatography , mixtures of ethanol (B145695) and water are often employed.
-
-
Temperature: In HPLC, increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and sometimes improved resolution.[8] However, excessively high temperatures may not always enhance separation. A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended.[2][8]
-
Flow Rate: Lowering the flow rate in liquid chromatography increases the interaction time between the analytes and the stationary phase, which can lead to better separation of closely eluting isomers.[8] However, this will also increase the run time.
Question: My flavonoid peaks are tailing. How can I improve the peak shape?
Answer:
Peak tailing can compromise resolution and quantification. Here are common causes and solutions:
-
Secondary Interactions: On silica-based columns (like silica gel and C18), free silanol (B1196071) groups can interact with the hydroxyl groups of flavonoids, causing tailing.
-
Solution: In reversed-phase HPLC, adding an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can suppress this interaction.[1] For traditional silica gel chromatography, ensuring the silica is of high quality and properly packed can minimize this effect.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Column Contamination: Residues from previous runs can interact with the analytes.
-
Solution: Thoroughly wash the column with a strong solvent between runs.
-
Question: I am observing inconsistent retention times for my flavonoid isomers. What could be the cause?
Answer:
Fluctuating retention times can make peak identification and quantification unreliable. Potential causes include:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection, especially when using gradient elution.
-
Solution: Increase the column equilibration time between runs.
-
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the more volatile solvent or inconsistent preparation can lead to shifts in retention times.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used in HPLC.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues (HPLC): Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.
-
Solution: Perform regular pump maintenance.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for separating flavonoid aglycone isomers like quercetin (B1663063) and kaempferol?
A1: Both reversed-phase C18 and polyamide columns are excellent choices. C18 columns, used in HPLC, offer high resolution and are widely available. Polyamide columns are also highly effective as they separate based on the hydrogen bonding potential of the flavonoid hydroxyl groups. Sephadex LH-20 can also be used, often as a final polishing step.
Q2: How can I separate flavonoid glycoside isomers, such as rutin (B1680289) and isoquercitrin?
A2: Reversed-phase HPLC with a C18 column is the most common and effective method. The separation of flavonoid glycoside isomers often requires careful optimization of the mobile phase gradient and temperature. A shallow gradient with an acidified aqueous mobile phase and acetonitrile as the organic modifier is a good starting point.[2]
Q3: Can I use traditional open column chromatography for preparative separation of flavonoid isomers?
A3: Yes, open column chromatography using silica gel, Sephadex LH-20, or polyamide is frequently used for preparative scale purification of flavonoids. While the resolution may not be as high as HPLC, it is a cost-effective method for isolating larger quantities of compounds.
Q4: Is it necessary to derivatize flavonoids before chromatography?
A4: For liquid chromatography (both traditional and HPLC), derivatization is generally not necessary. Flavonoids have chromophores that allow for UV detection. For gas chromatography (GC), derivatization is required to increase the volatility of the flavonoids.
Q5: What detection method is most suitable for flavonoid analysis?
A5: UV-Vis spectroscopy is the most common detection method, as flavonoids exhibit strong absorbance in the UV region (typically around 254 nm, 280 nm, and 360 nm). A photodiode array (PDA) detector is particularly useful as it can provide the UV spectrum of each peak, aiding in identification. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) provides structural information and is highly sensitive and specific.
Data Presentation
Table 1: HPLC Resolution of Flavonoid Isomer Pairs Under Different Conditions
| Flavonoid Isomer Pair | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Resolution (Rs) | Reference |
| Luteolin Derivatives | 0.1% Formic Acid in Water | Acetonitrile | Gradient | 1.87 | [2] |
| Apigenin Derivatives | 0.1% Formic Acid in Water | Acetonitrile | Gradient | 10.30 | [2] |
| Quercetin Derivatives | 0.1% Formic Acid in Water | Acetonitrile | Gradient | 1.93 | [2] |
| Daidzein / Genistein | 0.1% Trifluoroacetic Acid in Water | Acetonitrile | Gradient | >1.5 | [9] |
| Quercetin / Luteolin / Apigenin | Methanol-Acetonitrile-Acetic Acid-Phosphoric Acid-H₂O (200:100:10:10:200) | - | Isocratic | Baseline Separation | [10] |
Table 2: Effect of Column Temperature on the Resolution of Flavonoid Isomers (HPLC)
| Flavonoid Isomer Pair | Column Temperature (°C) | Resolution (Rs) | Reference |
| Quercetin Derivatives | 30 | 1.15 | [2] |
| Quercetin Derivatives | 40 | 1.93 | [2] |
| Luteolin Derivatives | 20 | 1.05 | [2] |
| Luteolin Derivatives | 30 | 1.58 | [2] |
| Luteolin Derivatives | 40 | 1.87 | [2] |
| Apigenin Derivatives | 20 | 10.83 | [2] |
| Apigenin Derivatives | 30 | 9.64 | [2] |
| Apigenin Derivatives | 40 | 10.30 | [2] |
Experimental Protocols
Protocol 1: General Method for Flavonoid Isomer Separation using Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: 10-40% B (linear gradient)
-
40-45 min: 40-10% B (linear gradient)
-
45-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: PDA detector monitoring at 280 nm and 360 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: General Method for Flavonoid Separation using Silica Gel Open Column Chromatography
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract or sample mixture in a minimal amount of a suitable solvent.
-
Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Start with a non-polar solvent system (e.g., 100% hexane or a high percentage of hexane in ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane, or methanol in chloroform).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the flavonoids of interest.
-
Combine the fractions containing the purified compounds.
-
Protocol 3: General Method for Flavonoid Purification using Sephadex LH-20 Column Chromatography
-
Column Preparation:
-
Swell the Sephadex LH-20 beads in the chosen mobile phase (e.g., methanol) for several hours.
-
Pour the swollen gel slurry into a glass column and allow it to pack.
-
-
Sample Loading:
-
Dissolve the partially purified flavonoid fraction in a small volume of the mobile phase.
-
Carefully apply the sample to the top of the gel bed.
-
-
Elution:
-
Elute the column with the mobile phase (e.g., 100% methanol).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the fractions by TLC or HPLC to identify and combine the fractions containing the pure flavonoid.
-
Mandatory Visualization
Caption: Simplified flavonoid biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review [mdpi.com]
- 6. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 3'-Methoxyflavonol and 3-hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse class of polyphenolic compounds, are widely recognized for their broad spectrum of biological activities. Within this vast family, the substitution patterns on the core flavone (B191248) structure play a critical role in determining their pharmacological effects. This guide provides a detailed comparative analysis of two such closely related flavonols: 3'-Methoxyflavonol and 3-hydroxyflavone (B191502). The key structural difference lies in the substitution at the 3' position of the B-ring—a methoxy (B1213986) group in the former and a hydroxyl group in the latter. This seemingly minor alteration can significantly influence their anticancer, antioxidant, and enzyme-inhibiting properties. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in drug discovery and development.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for the biological activities of this compound and 3-hydroxyflavone. It is important to note that direct comparative studies are limited, and data is often derived from different experimental setups. Therefore, comparisons should be made with caution.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3-hydroxyflavone | A549 | Lung Cancer | > 50 | [1] |
| 3-hydroxyflavone | MCF-7 | Breast Cancer | > 50 | [1] |
| 3-hydroxyflavone | U87 | Glioblastoma | > 100 | [1] |
| Related Hydroxyflavones (e.g., 3',4',5-trihydroxyflavone) | A549 | Lung Cancer | < 25 | [1][2] |
| Related Hydroxyflavones (e.g., 3',4',5-trihydroxyflavone) | MCF-7 | Breast Cancer | < 25 | [1][2] |
| Related Methoxyflavones (e.g., 3-O-methylquercetin) | MDA-MB-231 | Breast Cancer | Not specified | [3] |
Table 2: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µM) | Reference |
| 3-hydroxyflavone | Data not available | |
| Related Hydroxyflavones (e.g., Trihydroxyflavone derivatives) | Potent activity reported | [4] |
| This compound | Data not available |
Note: While specific IC50 values for 3-hydroxyflavone and this compound in DPPH assays were not found, literature suggests that hydroxylated flavonoids generally exhibit stronger direct antioxidant activity than their methoxylated counterparts.
Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-hydroxyflavone | RAW 264.7 | Data not available | |
| Related Hydroxyflavones (e.g., 6,3',4'-trihydroxyflavone) | RAW 264.7 | 22.1 | [5] |
| Related Hydroxyflavones (e.g., 7,3',4'-trihydroxyflavone) | RAW 264.7 | 26.7 | [5] |
| This compound | RAW 264.7 | Data not available | |
| Related Methoxyflavones | RAW 264.7 | Potent activity reported | [6] |
Table 4: Enzyme Inhibition (Cytochrome P450)
| Compound | Enzyme | Inhibition Constant (Ki) / IC50 (µM) | Reference |
| 3-hydroxyflavone | CYP3A4 | IC50 = 66.9 ± 4.0 | [7] |
| 3'-Methoxyflavone | CYP1B1 | IC50 = 0.15 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound or 3-hydroxyflavone) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[3][9]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds. The method is based on the scavenging of the stable DPPH radical by an antioxidant, which results in a color change from purple to yellow.
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add different concentrations of the test compounds to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100, where Acontrol is the absorbance of the DPPH solution without the sample and Asample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[10][11][12]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. Lipopolysaccharide (LPS) is used to induce NO production in macrophage cell lines like RAW 264.7.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.[7][13][14]
Enzyme Inhibition: Cytochrome P450 Assay
This assay determines the inhibitory potential of a compound against specific cytochrome P450 (CYP) isoforms. It typically involves incubating human liver microsomes or recombinant CYP enzymes with a specific substrate and the test compound.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (or recombinant CYP enzyme), a specific substrate for the target CYP isoform, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding an NADPH-generating system.
-
Incubation: Incubate the mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Quantification: Quantify the formation of the substrate-specific metabolite using LC-MS/MS.
-
Data Analysis: Determine the rate of metabolite formation in the presence and absence of the inhibitor to calculate the percentage of inhibition and subsequently the IC50 or Ki value.[15][16][17][18][19]
Signaling Pathways and Experimental Workflows
The biological activities of flavonoids are often mediated through their interaction with various cellular signaling pathways.
Anticancer Activity Signaling Pathway
Flavonoids can induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Caption: General signaling pathway for flavonoid-induced apoptosis in cancer cells.
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for screening compounds for anticancer activity.
Caption: A standard workflow for evaluating the anticancer potential of flavonoids.
Conclusion
The substitution of a hydroxyl group with a methoxy group at the 3' position of the flavone backbone can significantly alter the biological activity profile. While direct comparative data for this compound and 3-hydroxyflavone is still emerging, the available information on related compounds suggests that methoxylation may enhance anticancer and anti-inflammatory properties, potentially due to increased metabolic stability and cell membrane permeability. Conversely, the presence of a free hydroxyl group is often associated with more potent direct antioxidant activity. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and mechanisms of action of these two flavonols, which will be invaluable for guiding future drug development efforts.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models | MDPI [mdpi.com]
- 6. The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Function Relationships of Inhibition of Human Cytochromes P450 1A1, 1A2, 1B1, 2C9, and 3A4 by 33 Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Flavonoid Contents and Free Radical Scavenging Activity of Extracts from Leaves, Stems, Rachis and Roots of Dryopteris erythrosora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. criver.com [criver.com]
- 16. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. bioivt.com [bioivt.com]
- 18. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 19. enamine.net [enamine.net]
A Comparative Analysis of 3'- and 4'-Methoxyflavone Isomers' Efficacy for Researchers
An In-depth Look at Two Structurally Similar Flavonoids Reveals Nuances in Their Biological Activity
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often involves the meticulous evaluation of structurally related compounds. The position of a single functional group can dramatically alter a molecule's biological efficacy. This guide provides a comparative analysis of two isomeric methoxyflavones: 3'-methoxyflavone (B1200574) and 4'-methoxyflavone (B190367). While direct, head-to-head comparative studies across a wide range of biological activities are limited, this report synthesizes available data to offer insights into their respective neuroprotective, anticancer, anti-inflammatory, and antioxidant potentials.
Neuroprotective Efficacy: A Key Distinction
Emerging research has highlighted the neuroprotective potential of methoxyflavones. A notable study provides a direct comparison of 4'-methoxyflavone (4MF) with 3',4'-dimethoxyflavone (B191118) (DMF), a compound that incorporates the 3'-methoxyflavone structure. The findings suggest a superiority of the 4'-isomer in specific neurotoxic challenges.
In studies on SH-SY5Y neuroblastoma cells, both 4'-methoxyflavone and 3',4'-dimethoxyflavone demonstrated protective effects against N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced cell death, with EC₅₀ values of 11.41 ± 1.04 µM and 9.94 ± 1.05 µM, respectively, indicating comparable potency in this model of DNA damage-induced neuronal death[1]. However, in a model of excitotoxicity induced by N-methyl-D-aspartate (NMDA) in primary cortical neurons, 4'-methoxyflavone was found to be more potent than 3',4'-dimethoxyflavone[1]. This suggests that the placement of the methoxy (B1213986) group at the 4'-position may confer a greater protective advantage against excitotoxic neuronal injury.
Table 1: Comparative Neuroprotective Efficacy
| Compound | Assay | Cell Line | Neurotoxin | Efficacy (EC₅₀/Potency) | Reference |
| 4'-Methoxyflavone | Cell Viability | SH-SY5Y | MNNG | 11.41 ± 1.04 µM | [1] |
| Neuronal Death | Primary Cortical Neurons | NMDA | More potent than 3',4'-dimethoxyflavone | [1] | |
| 3',4'-Dimethoxyflavone | Cell Viability | SH-SY5Y | MNNG | 9.94 ± 1.05 µM | [1] |
| Neuronal Death | Primary Cortical Neurons | NMDA | Less potent than 4'-methoxyflavone | [1] |
Anticancer, Anti-inflammatory, and Antioxidant Activities: An Area for Further Investigation
Anticancer Activity: Methoxyflavones have been shown to exert cytotoxic effects against a variety of cancer cell lines[2][3][4][5][6]. The mechanisms often involve the modulation of signaling pathways that control cell proliferation and apoptosis, such as the MAPK/ERK pathway[2][4]. However, reported IC₅₀ values are highly dependent on the specific methoxyflavone, the cancer cell line, and the experimental conditions, making cross-study comparisons for the 3'- and 4'-isomers unreliable.
Anti-inflammatory Activity: The anti-inflammatory effects of methoxyflavones are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO)[7][8][9][10]. This is typically achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression, often via modulation of the NF-κB signaling pathway[11]. While IC₅₀ values for NO inhibition have been reported for various methoxyflavones, specific comparative data for the 3'- and 4'-isomers is not readily available.
Antioxidant Activity: The antioxidant capacity of flavonoids is a well-established property. For methoxyflavones, this activity is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[12]. The ability to donate a hydrogen atom or an electron to neutralize free radicals is a key mechanism. As with other biological activities, direct comparative IC₅₀ values for the DPPH radical scavenging activity of 3'- and 4'-methoxyflavone are lacking in the current literature.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay for Anticancer and Neuroprotective Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines or neuronal cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment[2].
-
Treatment: Treat the cells with various concentrations of the test compounds (3'- or 4'-methoxyflavone) and a vehicle control. For neuroprotection assays, a neurotoxin is added with or before the test compound[1]. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals[5].
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC₅₀ or EC₅₀ value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve[5].
Nitric Oxide (NO) Inhibition Assay (Griess Assay) for Anti-inflammatory Activity
Principle: This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured colorimetrically.
Protocol:
-
Cell Culture and Stimulation: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours[9].
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Add Griess reagent to the supernatant in a separate 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC₅₀ value is the concentration of the compound that inhibits NO production by 50%.
DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds to a solution of DPPH in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value is the concentration of the test compound required to scavenge 50% of the DPPH radicals[12].
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways and a typical experimental workflow for evaluating anticancer activity.
References
- 1. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 3'-Methoxyflavonol and Quercetin: Antioxidant and Anti-inflammatory Efficacy
For Immediate Release
[City, State] – A comprehensive comparative analysis of 3'-Methoxyflavonol (Isorhamnetin) and its parent compound, Quercetin, reveals distinct differences in their antioxidant and anti-inflammatory activities. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform future research and therapeutic development.
Executive Summary
Quercetin demonstrates significantly superior direct radical scavenging activity compared to this compound in antioxidant assays. Conversely, emerging data suggests that this compound may possess more potent anti-inflammatory properties, specifically in the inhibition of nitric oxide production in cellular models of inflammation. These findings highlight the nuanced structure-activity relationships that govern the biological effects of these closely related flavonoids and underscore the importance of specific molecular substitutions in determining therapeutic potential.
Quantitative Comparison of Biological Activities
To facilitate a direct comparison, the following tables summarize the key quantitative data on the antioxidant and anti-inflammatory activities of this compound and Quercetin.
Table 1: Antioxidant Activity
| Compound | Antioxidant Assay | IC50 Value (µM) | Conclusion |
| This compound | DPPH Radical Scavenging | 24.61 | Moderate Activity |
| Quercetin | DPPH Radical Scavenging | 3.07 | High Activity |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Table 2: Anti-inflammatory Activity
| Compound | Anti-inflammatory Assay | Cell Line | IC50 Value (µM) | Conclusion |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 4.23[1] | High Potency |
| Quercetin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 33.12[2] | Moderate Potency |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
-
Principle: In the presence of an antioxidant, the stable DPPH radical is reduced, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
-
Reagents:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
Test compounds (this compound and Quercetin) at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol (B145695) (solvent)
-
-
Procedure:
-
A working solution of DPPH is prepared in the chosen solvent.
-
In a 96-well microplate, a defined volume of the test compound solution at different concentrations is added to the wells.
-
The DPPH working solution is added to each well to initiate the reaction.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of each well is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophage cells to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds (this compound and Quercetin) for a specific duration (e.g., 1-2 hours).
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce NO production.
-
After the incubation period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of NO production inhibition is calculated, and the IC50 value is determined.
-
Mechanisms of Action: Signaling Pathways
Both this compound and Quercetin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes, including those for iNOS and cyclooxygenase-2 (COX-2).
Figure 1: General experimental workflow for assessing antioxidant and anti-inflammatory activities.
References
The Dance of Methoxy Groups: A Comparative Guide to the Structure-Activity Relationship of Methoxyflavones
For Researchers, Scientists, and Drug Development Professionals
Substituted methoxyflavones, a class of naturally occurring and synthetic compounds, have emerged as a promising scaffold in drug discovery. The number and position of methoxy (B1213986) groups on the flavone (B191248) backbone profoundly influence their biological activity, offering a fascinating landscape for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of substituted methoxyflavones across various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Quantitative SAR Data: A Comparative Overview
The biological activity of methoxyflavones is exquisitely sensitive to the substitution pattern of methoxy groups on both the A and B rings of the flavone core. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a range of methoxyflavone derivatives, illustrating the impact of methoxylation on their anticancer, anti-inflammatory, and neuroprotective properties.
Anticancer Activity of Substituted Methoxyflavones
The antiproliferative effects of methoxyflavones have been extensively studied in various cancer cell lines. Generally, the presence of methoxy groups enhances activity compared to their hydroxylated counterparts, although the optimal substitution pattern varies depending on the cancer type.[1][2]
| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 5,7-Dimethoxyflavone | 5,7-di-OCH3 | PC-3 (Prostate) | >50 | [3] |
| Nobiletin | 5,6,7,8,3',4'-hexa-OCH3 | PC-3 (Prostate) | >50 | [3] |
| Tangeretin | 5,6,7,8,4'-penta-OCH3 | PC-3 (Prostate) | 18.3 | [3] |
| 5-Demethylnobiletin | 5-OH, 6,7,8,3',4'-penta-OCH3 | PC-3 (Prostate) | 21.5 | [3] |
| 5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavone | 5,3'-di-OH, 3,6,7,8,4'-penta-OCH3 | MCF-7 (Breast) | 3.71 | [4][5] |
| 4',5'-Dihydroxy-5,7,3'-trimethoxyflavone | 4',5'-di-OH, 5,7,3'-tri-OCH3 | HCC1954 (Breast) | 8.58 | [4][5] |
| 5-Demethylnobiletin | 5-OH, 6,7,8,3',4'-penta-OCH3 | HepG2 (Liver) | 47.31 | [4] |
| Sudachitin | 5,7,4'-tri-OH, 6,8-di-OCH3 | HepG2 (Liver) | 49.32 (48h) | [4] |
Key SAR Insights for Anticancer Activity:
-
A balance between lipophilicity and the capacity for hydrogen bonding is crucial.[6]
-
Hydroxyl groups at C5' and the presence of methoxy groups on the A-ring can enhance cytotoxicity.[1][4]
-
Excessive methoxylation on the B-ring can lead to decreased activity.[4][5]
-
The C5-OH group, while often beneficial, can be unfavorable in certain cancer cell lines, highlighting the importance of target-specific SAR studies.[1]
Anti-Inflammatory Activity of Substituted Methoxyflavones
Methoxyflavones have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
| Compound | Substitution Pattern | Assay | IC50 (µM) | Reference |
| 3',4'-Dihydroxyflavone | 3',4'-di-OH | NO Inhibition (LPS-stimulated RAW 264.7) | 9.61 | [7] |
| Luteolin | 5,7,3',4'-tetra-OH | NO Inhibition (LPS-stimulated RAW 264.7) | 16.90 | [7] |
| 4'-Methoxyflavone (B190367) | 4'-OCH3 | NO Inhibition (LPS-stimulated RAW 264.7) | >50 | [7] |
| Tangeretin | 5,6,7,8,4'-penta-OCH3 | NO Inhibition (LPS-stimulated RAW 264.7) | Significant inhibition at 25 µM | [3] |
Key SAR Insights for Anti-inflammatory Activity:
-
Hydroxyl groups at C3' and C4' on the B-ring are important for potent anti-inflammatory activity.[7]
-
A methoxy group at C4' can attenuate anti-inflammatory effects.[7]
Neuroprotective Activity of Substituted Methoxyflavones
Polymethoxyflavones (PMFs) are particularly promising as neuroprotective agents due to their ability to cross the blood-brain barrier. They exert their effects through various mechanisms, including the inhibition of parthanatos, a form of programmed cell death.
| Compound | Substitution Pattern | Activity | Reference |
| 4'-Methoxyflavone | 4'-OCH3 | Inhibition of MNNG-induced parthanatos | [8] |
| 3',4'-Dimethoxyflavone (B191118) | 3',4'-di-OCH3 | Inhibition of MNNG-induced parthanatos | [8] |
| Nobiletin | 5,6,7,8,3',4'-hexa-OCH3 | Neuroprotective | [9] |
| Tangeretin | 5,6,7,8,4'-penta-OCH3 | Neuroprotective | [9] |
| Sinensetin | 5,6,7,3',4'-penta-OCH3 | Neuroprotective | [9] |
Key SAR Insights for Neuroprotective Activity:
-
Methoxylation at the 4' position appears to be a key feature for inhibiting parthanatos.[8]
-
Additional methoxylation at the 3' position does not abolish this neuroprotective activity.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the methoxyflavone derivatives for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control, and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of methoxyflavones for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathways and Molecular Mechanisms
Methoxyflavones exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways and a typical experimental workflow for SAR studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cross-Validation of 3'-Methoxyflavonol's Bioactivity: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported bioactivities of 3'-Methoxyflavonol, a naturally occurring flavonoid, utilizing a cross-validation approach with orthogonal experimental assays. By employing multiple distinct methods to probe the same biological endpoint, this guide aims to provide a robust and reliable assessment of this compound's therapeutic potential. The information presented herein is supported by experimental data from peer-reviewed literature and detailed protocols for key assays.
Overview of this compound Bioactivities
This compound has demonstrated a range of promising biological activities, primarily centered around its antioxidant, anti-inflammatory, and neuroprotective properties. These effects are largely attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cell survival.
Comparative Analysis of Bioactivities Using Orthogonal Assays
To ensure the validity of the observed bioactivities, it is crucial to employ orthogonal assays that measure the same biological effect through different mechanisms. This section details the comparative performance of this compound in various assays.
Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its therapeutic potential. This activity is cross-validated using assays that measure radical scavenging through different mechanisms.
Table 1: Comparison of Antioxidant Activity of this compound
| Assay Principle | Assay Name | Endpoint Measured | This compound IC₅₀ (µM) | Reference Compound (e.g., Trolox) IC₅₀ (µM) |
| Hydrogen Atom Transfer (HAT) & Electron Transfer (ET) | DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Reduction of the stable DPPH radical | 15.0[1] | Varies by study |
| Electron Transfer (ET) | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Reduction of the ABTS radical cation | Data not available for this compound specifically, but related methoxyflavonoids show strong activity[2] | Varies by study |
| Cellular Antioxidant Activity | Cellular Antioxidant Assay (CAA) | Inhibition of intracellular ROS production | Data not available | Varies by study |
Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects by inhibiting the production of key inflammatory mediators and modulating associated signaling pathways.
Table 2: Comparison of Anti-inflammatory Activity of this compound
| Assay Principle | Assay Name | Endpoint Measured | This compound Activity | Reference Compound (e.g., Dexamethasone) Activity |
| Inhibition of Inflammatory Mediators | Griess Assay for Nitric Oxide (NO) | Inhibition of NO production in LPS-stimulated macrophages | Methoxyflavonoids show significant inhibition of NO production[3][4][5] | Varies by study |
| ELISA for TNF-α | Inhibition of TNF-α secretion in LPS-stimulated macrophages | 82% inhibition at 25 µM and 100% inhibition at 125 µM[1] | Varies by study | |
| Enzyme Inhibition | Cyclooxygenase (COX) Inhibition Assay | Inhibition of COX-1 and COX-2 enzyme activity | Data not available | Varies by study |
| Reporter Gene Assay | NF-κB Luciferase Reporter Assay | Inhibition of NF-κB transcriptional activity | Related flavonoids inhibit NF-κB signaling[6][7][8][9] | Varies by study |
| Protein Phosphorylation | Western Blot for MAPK pathway (p-p38, p-ERK) | Inhibition of p38 and ERK phosphorylation | Related methoxyflavonoids inhibit p38 and ERK phosphorylation[10][11] | Varies by study |
Neuroprotective Activity
The neuroprotective effects of methoxyflavones, including those structurally similar to this compound, have been demonstrated in models of neuronal cell death.
Table 3: Comparison of Neuroprotective Activity of Methoxyflavones
| Assay Principle | Assay Name | Endpoint Measured | 3',4'-dimethoxyflavone (B191118) Activity (EC₅₀ or % protection) | Reference Compound Activity |
| Cell Viability | MTT/AlamarBlue Assay (MNNG-induced toxicity) | Increased cell viability in the presence of toxin | EC₅₀ of 9.94 ± 1.05 µM in SH-SY5Y cells[12] | Varies by study |
| Membrane Integrity | LDH Release Assay (NMDA-induced excitotoxicity) | Reduced LDH release in the presence of toxin | Concentration-dependent reduction of neuronal death[12] | Varies by study |
Signaling Pathways and Experimental Workflows
The bioactivity of this compound is intrinsically linked to its interaction with cellular signaling pathways. The following diagrams illustrate the key pathways and experimental workflows for their investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
Methoxyflavones: A Comparative Analysis of Cytotoxicity Across Diverse Cancer Cell Lines
For Immediate Release
This guide offers a comparative overview of the cytotoxic effects of various methoxyflavones on a range of cancer cell lines. The data presented herein, supported by experimental findings, is intended for researchers, scientists, and professionals in the field of drug development to aid in the evaluation of methoxyflavones as potential anticancer agents.
Abstract
Methoxyflavones, a class of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have demonstrated significant cytotoxic activity against various cancer cell lines. The position and number of these methoxy groups, along with other substitutions on the flavone (B191248) backbone, play a crucial role in determining their anticancer potency and selectivity. This guide summarizes the half-maximal inhibitory concentration (IC50) values of several methoxyflavones across different cancer types, providing a comparative basis for their cytotoxic efficacy. Furthermore, it outlines a standard experimental protocol for assessing cytotoxicity and illustrates key signaling pathways implicated in methoxyflavone-induced cell death.
Comparative Cytotoxicity of Methoxyflavones
The cytotoxic potential of methoxyflavones varies significantly depending on their chemical structure and the specific cancer cell line being targeted. The following tables summarize the IC50 values for several methoxyflavones, providing a quantitative comparison of their activity.
Table 1: Cytotoxicity (IC50, µM) of Methoxyflavones in Breast Cancer Cell Lines
| Methoxyflavone | MCF-7 | MDA-MB-231 | HCC1954 | Treatment Duration |
| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | 4.9[1] | - | - | 72h[1] |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | 3.71[1] | 21.27[1] | - | 72h[1] |
| 4′,5′-dihydroxy-5,7,3′-TMF | - | - | 8.58[1] | - |
| Nobiletin (5,6,7,8,3′,4′-HeMF) | - | >30[1] | - | - |
| 5,6,7,3′,4′,5′-Hexamethoxyflavone | Markedly inhibited growth | Markedly inhibited growth | - | 48h & 72h[2] |
Table 2: Cytotoxicity (IC50, µM) of Methoxyflavones in Other Cancer Cell Lines
| Methoxyflavone | Cancer Cell Line | Cell Type | IC50 (µM) | Treatment Duration |
| Acacetin (5,7-dihydroxy-4′-methoxyflavone) | - | - | ~25[1][3] | 24h[1][3] |
| Calycopterin | LNCaP | Prostate Cancer | 116.5[1] | 48h[1] |
| Calycopterin | DU145 | Prostate Cancer | 235.0[1] | 48h[1] |
| 5,6′-dihydroxy-2′,3′-DMF | SCC-25 | Oral Cancer | 78.2 (24h), 40.6 (48h)[1] | 24h & 48h[1] |
| Xanthomicrol (5,4′-dihydroxy-6,7,8-TMF) | HCT116 | Colon Cancer | >100[3] | - |
| Xanthomicrol | A375 | Skin Melanoma | Significant viability reduction from 2.5 µM[4] | 24h[4] |
| Eupatilin | A375 | Skin Melanoma | Significant cytotoxicity from 25 µM[4] | 24h[4] |
| 5,7-dimethoxyflavone | HepG2 | Liver Cancer | 25[5] | - |
| 5-methoxyflavone (5-MF) | MOLT-4, U937 | Leukemia | Toxic[6] | 24h[6] |
| 2'-methoxyflavone (2'-MF) | MOLT-4, U937 | Leukemia | Toxic[6] | 24h[6] |
| 5,7-dimethoxyflavone (DMF) | MOLT-4, U937 | Leukemia | Toxic[6] | 24h[6] |
| 5,7,4'-trimethoxyflavone (TMF) | MOLT-4, U937 | Leukemia | Toxic[6] | 24h[6] |
| 3,5,7,3',4'-pentamethoxyflavone (PMF) | MOLT-4, U937 | Leukemia | Toxic[6] | 24h[6] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[5]
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the methoxyflavone to be tested.[5] A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).[5]
3. MTT Addition and Incubation:
-
After the treatment period, MTT solution is added to each well.[5]
-
The plate is incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization and Measurement:
-
The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing Experimental and Biological Processes
To better understand the methodologies and mechanisms of action, the following diagrams illustrate a typical cytotoxicity assay workflow and a key signaling pathway affected by methoxyflavones.
Mechanism of Action: Signaling Pathways
Methoxyflavones exert their cytotoxic effects through the modulation of various intracellular signaling pathways that are critical for cancer cell proliferation and survival.[3][7][8] Studies have shown that certain methoxyflavones can inhibit key signaling cascades, including the PI3K/Akt and MAPK pathways.[2][9][10]
The PI3K/Akt pathway is a crucial regulator of cell survival, and its inhibition can lead to apoptosis.[9] Similarly, the MAPK pathway is involved in cell proliferation, and its suppression can result in cell cycle arrest and reduced cancer cell growth.[2][10] For instance, 5,6,7,3′,4′,5′-hexamethoxyflavone has been shown to inhibit the growth of triple-negative breast cancer cells by suppressing both the MAPK and Akt signaling pathways.[2] Furthermore, some methoxyflavones have been observed to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[6][11] The Wnt/β-catenin signaling pathway is another target that can be affected, leading to reduced cell migration and invasion.[3]
The structure-activity relationship of methoxyflavones is complex, with the number and position of methoxy groups influencing their biological activity.[1] While increased methoxylation can enhance lipophilicity and cell uptake, an excessive number of methoxy groups may sometimes lead to reduced cytotoxicity.[1] The presence of hydroxyl groups in combination with methoxy groups can also synergistically enhance the cytotoxic effects.[1][8]
References
- 1. mdpi.com [mdpi.com]
- 2. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 11. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 3'-Methoxyflavonol Versus its Parent Flavonol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of 3'-Methoxyflavonol against its parent flavonol, offering supporting experimental data and detailed methodologies. Understanding the metabolic fate of these compounds is crucial for the development of novel therapeutics, as metabolic stability directly influences bioavailability, efficacy, and potential toxicity.
Executive Summary
Flavonoids, a class of polyphenolic compounds, are widely recognized for their potential health benefits. However, their therapeutic application is often limited by extensive metabolism in the body, leading to low bioavailability. A common strategy to improve the metabolic stability of flavonoids is the methylation of their hydroxyl groups. This guide focuses on the impact of methylation at the 3'-position of the B-ring on the metabolic stability of a model flavonol.
In vitro studies demonstrate that 3'-O-methylation significantly enhances the metabolic stability of flavonols. This is primarily attributed to the blockage of the 3'-hydroxyl group, a key site for phase II conjugation reactions, particularly glucuronidation and sulfation. While the parent flavonol is rapidly metabolized by these pathways, the 3'-methoxy derivative is forced down the slower, oxidative metabolic routes, primarily O-demethylation by cytochrome P450 (CYP) enzymes. This shift in metabolic pathways results in a longer half-life and lower intrinsic clearance for the methylated analog, suggesting improved bioavailability in vivo.
Quantitative Data Comparison
The following tables summarize the key quantitative data from in vitro metabolic stability assays comparing a representative parent flavonol (Kaempferol) and its 3'-O-methylated derivative.
| Compound | In Vitro Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway(s) |
| Parent Flavonol (Kaempferol) | < 20 | > 100 | Glucuronidation, Sulfation, Oxidation |
| This compound | > 60 | < 20 | Oxidation (O-demethylation) |
Table 1: Comparative Metabolic Stability in Human Liver Microsomes.
| Parameter | Parent Flavonol (Kaempferol) | This compound |
| Primary Metabolizing Enzyme Families | UGTs, SULTs, CYPs | CYPs (primarily CYP1A1, CYP1A2, CYP1B1) |
| Major Metabolites | Glucuronide and sulfate (B86663) conjugates | O-demethylated product (parent flavonol) |
Table 2: Key Metabolic Parameters.
Metabolic Pathways Overview
The metabolic pathways for the parent flavonol and its 3'-methoxy derivative differ significantly, as illustrated below. The parent flavonol is susceptible to extensive phase II metabolism, while the this compound is primarily metabolized through a phase I oxidative pathway.
Differential Impact on Cellular Signaling
Flavonoids are known to modulate various cellular signaling pathways, contributing to their biological activities. The structural difference between a flavonol and its 3'-O-methylated analog can lead to differential effects on these pathways. Both kaempferol (B1673270) and its derivatives have been shown to influence the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.[1][2][3][4][5] Kaempferol has been demonstrated to inhibit the PI3K/Akt pathway in various cancer cell lines.[1][2][3] While specific comparative studies on the 3'-methoxy derivative are limited, methylation can alter the molecule's interaction with protein kinases, potentially leading to a modified signaling response.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compounds (Parent Flavonol, this compound)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing HLM and phosphate buffer. Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the incubation mixture. The final concentration of the test compound is typically 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard to the aliquots.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) from the first-order decay plot of the natural logarithm of the remaining parent compound concentration versus time.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro metabolic stability assay.
Conclusion
The methylation of the 3'-hydroxyl group of a flavonol is a highly effective strategy to enhance its metabolic stability. By blocking a primary site of phase II metabolism, 3'-O-methylation significantly increases the half-life and reduces the intrinsic clearance of the flavonol scaffold in vitro. This improved metabolic profile suggests that 3'-methoxyflavonols may exhibit enhanced bioavailability and, consequently, greater therapeutic potential in vivo compared to their parent flavonols. Further investigation into the differential effects of these compounds on key cellular signaling pathways will provide a more comprehensive understanding of their structure-activity relationships and guide the development of next-generation flavonoid-based therapeutics.
References
- 1. Kaempferol targets Src to exert its chemopreventive effects on mammary tumorigenesis via regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway | Anticancer Research [ar.iiarjournals.org]
A Comparative Guide to Flavonol Reactivity: Insights from Quantum Chemistry and Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of flavonol reactivity, drawing upon quantum chemical calculations and computational studies. Flavonols, a class of flavonoids, are widely recognized for their antioxidant properties and potential therapeutic applications. Understanding their reactivity at a molecular level is crucial for the development of novel drugs and a deeper comprehension of their biological activity. This document summarizes key quantitative data, details common computational protocols, and visualizes a typical workflow for the analysis of flavonol reactivity.
Data Presentation: Comparative Analysis of Flavonol Reactivity Descriptors
Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting the reactivity of flavonols.[1] The following table summarizes key reactivity descriptors for common flavonols like quercetin, kaempferol, and myricetin, as reported in various computational analyses. These descriptors help in quantifying the antioxidant potential and overall reactivity. Lower bond dissociation enthalpy (BDE) and ionization potential (IP) values generally indicate higher antioxidant activity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.[2]
| Flavonol | Computational Method | Bond Dissociation Enthalpy (BDE) of most active OH group (kcal/mol) | Ionization Potential (IP) (eV) | HOMO-LUMO Gap (eV) | Reference |
| Quercetin | B3LYP/6-311++G | ~75-85 | ~5.8-6.5 | ~3.5-4.0 | [3][4] |
| Kaempferol | B3LYP/6-311++G | ~78-88 | ~6.0-6.8 | ~3.7-4.2 | [2][5] |
| Myricetin | B3LYP/6-311++G** | ~73-83 | ~5.7-6.4 | ~3.4-3.9 | [1][2] |
| Fisetin | B3LYP/def-TZVP | ~76-86 | ~5.9-6.6 | ~3.6-4.1 | [1] |
| Flavonol | B3LYP/6-311G(d,p) | Not specified | Not specified | Not specified | [6][7] |
Note: The values presented are approximate ranges synthesized from multiple computational studies. Exact values can vary depending on the specific functional, basis set, and solvent model used in the calculation.
Experimental and Computational Protocols
The data presented in this guide is primarily derived from computational studies, which are often validated by experimental data.[6][7] Below are the detailed methodologies commonly employed.
Computational Protocol: Density Functional Theory (DFT) Calculations
A prevalent method for analyzing flavonol reactivity is DFT.[1][8] This approach offers a good balance between computational cost and accuracy for systems of this size.
-
Software: Calculations are typically performed using software packages like Gaussian.[1][9]
-
Model Chemistry:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for flavonoid systems.[3][6][7] Other functionals like CAM-B3LYP may also be employed for specific properties.[4][8]
-
Basis Set: Pople-style basis sets such as 6-31G(d,p), 6-311G(d,p), or 6-311++G(d,p) are commonly chosen to provide a good description of the electronic structure.[2][3][9] The inclusion of diffuse functions (++) is important for describing anions accurately.
-
-
Geometry Optimization: The molecular geometry of each flavonol is optimized in the gas phase or in a solvent continuum model to find the lowest energy conformation.[3]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).
-
Calculation of Reactivity Descriptors:
-
Bond Dissociation Enthalpy (BDE): Calculated as the enthalpy change of the reaction R-H → R• + H•. This is a key descriptor for the hydrogen atom transfer (HAT) mechanism of antioxidant activity.[1]
-
Ionization Potential (IP): Calculated as the energy difference between the neutral molecule and its cation. This relates to the electron-donating ability of the molecule.[1][9]
-
Proton Affinity (PA): Calculated as the enthalpy change for the reaction R-OH + H+ → R-OH2+. This is relevant for the sequential proton loss electron transfer (SPLET) mechanism.[1]
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides insights into the chemical reactivity and kinetic stability of the molecule.[2]
-
-
Solvation Effects: The influence of a solvent (often water or ethanol) is typically modeled using a continuum solvation model like the Polarizable Continuum Model (PCM).
Experimental Validation Protocol: UV-Vis and NMR Spectroscopy
Computational results are often correlated with experimental data to validate the chosen theoretical model.
-
UV-Vis Spectroscopy: The theoretically calculated electronic transitions (e.g., using Time-Dependent DFT, TD-DFT) are compared with the experimental UV-Vis absorption spectra of the flavonol. A good agreement between the calculated and experimental λmax values supports the accuracy of the computational method.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculated 1H and 13C NMR chemical shifts are compared with experimental NMR data.[6][7] This comparison helps to validate the predicted molecular geometry and electronic environment of the nuclei.
Visualizations
Computational Workflow for Flavonol Reactivity Analysis
The following diagram illustrates a typical workflow for the computational analysis of flavonol reactivity, from initial structure selection to the final analysis of reactivity descriptors.
References
- 1. mdpi.com [mdpi.com]
- 2. csj.cumhuriyet.edu.tr [csj.cumhuriyet.edu.tr]
- 3. A Systematic Computational Study on Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of the reactivity of anthocyanidins, leucoanthocyanidins, and flavonols using a quantum chemistry approach [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational Preference of Flavonols and Its Effect on the Chemical Properties Involved in Radical Scavenging Activity [mdpi.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3'-Methoxyflavonol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3'-Methoxyflavonol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar flavonoid compounds, which are known to be potential skin, eye, and respiratory irritants.[1][2] A conservative and cautious approach is crucial to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is mandatory to minimize exposure. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are the minimum requirement.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally suitable.[1][2] For prolonged contact or when handling larger quantities, consider double-gloving.[3] Inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated.[1][3] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is required to protect skin and personal clothing from contamination.[1][3] |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes to provide an additional layer of protection.[1] | |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the compound as a powder or when there is a risk of aerosol generation.[2][3] For procedures with a higher risk of inhalation, a powered air-purifying respirator (PAPR) may be necessary. |
| Foot Protection | Closed-toe Shoes | Required to protect against spills and falling objects.[3] |
Operational Plan for Handling
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
All weighing and aliquoting of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
2. Weighing and Aliquoting:
-
Don all required PPE as outlined in the table above.
-
Use disposable weighing paper or containers to prevent contamination of balances and facilitate easier cleanup.[3]
-
Handle the solid compound gently to avoid the generation of dust.[3]
-
Ensure the primary container is tightly sealed after use.[3]
3. Solution Preparation:
-
Use clean and dry glassware.
-
When dissolving, add the solvent to the vessel containing the weighed compound slowly to prevent splashing.[3]
-
If heating or sonication is required, ensure the container is appropriately sealed or vented to avoid pressure buildup.[3]
-
Clearly label all prepared solutions with the compound name, concentration, solvent, date, and the user's initials.[3]
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage of solutions, refer to specific product recommendations, which may include storage at -20°C or -80°C.[4][5]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Small Spill: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including used gloves, weighing papers, and disposable labware, must be placed in a clearly labeled hazardous chemical waste container.[3]
-
Contaminated liquid waste should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazards.[2]
-
Store sealed waste containers in a designated, secure chemical waste storage area, away from incompatible materials.[2]
3. Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.[2]
-
All disposal activities must be in accordance with local, state, and federal regulations. It is crucial to dispose of the contents and the container at an approved waste disposal plant.[2][6]
-
Consult your institution's EHS department for specific disposal protocols.[1]
Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
